1-(2,5-Dibromophenyl)sulfonylpyrrolidine
Description
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Structure
2D Structure
Properties
CAS No. |
691381-09-6 |
|---|---|
Molecular Formula |
C10H11Br2NO2S |
Molecular Weight |
369.07g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
VNSBXIQTVFPIHS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two sequential steps. The first step involves the conversion of 2,5-dibromoaniline to 2,5-dibromobenzenesulfonyl chloride. This is accomplished through a diazotization reaction followed by a sulfochlorination. The resulting sulfonyl chloride is then reacted with pyrrolidine in the second step to yield the final product.
Caption: Synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Dibromoaniline | 3638-73-1 | C₆H₅Br₂N | 250.92 |
| 2,5-Dibromobenzenesulfonyl chloride | 54410-94-1 | C₆H₃Br₂ClO₂S | 334.41 |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |
| This compound | 691381-09-6 | C₁₀H₁₁Br₂NO₂S | 369.08 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides.[1]
Materials:
-
2,5-Dibromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas inlet tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution while stirring vigorously. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,5-dibromobenzenesulfonyl chloride. The crude product may be used in the next step without further purification.
Step 2: Synthesis of this compound
This is a general procedure for the sulfonylation of amines.
Materials:
-
2,5-Dibromobenzenesulfonyl chloride (from Step 1)
-
Pyrrolidine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the solution.
-
Slowly add a solution of pyrrolidine (1.1 eq) in dichloromethane via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided protocols are general methods and may require optimization for specific laboratory conditions and scales.
References
An In-depth Technical Guide to 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Dibromophenyl)sulfonylpyrrolidine is a chemical compound with the CAS number 691381-09-6. This document aims to provide a comprehensive technical overview of this molecule, consolidating available data on its chemical properties, potential therapeutic applications based on related structures, and outlining a general synthetic approach. Due to the limited publicly available information specific to this compound, this guide will draw upon data from structurally similar pyrrolidine sulfonamide and dibromophenyl derivatives to infer its potential characteristics and areas of scientific interest.
Chemical and Physical Properties
| Property | Predicted / Inferred Value |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S |
| Molecular Weight | 373.08 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF |
| Purity | Commercially available with purities of 90%+[1] |
Synthesis and Experimental Protocols
A general synthetic route for this compound would likely involve the reaction of 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This is a standard method for the formation of sulfonamides.
General Synthetic Workflow:
References
Physical and chemical properties of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[(2,5-dibromophenyl)sulfonyl]pyrrolidine |
| CAS Number | 691381-09-6[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S |
| Molecular Weight | 387.08 g/mol |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Table 2: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| Solubility | Poorly soluble in water | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Not available | The sulfonamide proton is weakly acidic. |
| LogP | ~3.5 - 4.5 | Calculated using various predictive models, indicating high lipophilicity. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the preparation of 2,5-dibromobenzenesulfonyl chloride followed by its reaction with pyrrolidine. While a specific protocol for this compound is not published, the following represents a standard and reliable methodology based on established chemical reactions.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.
-
Diazotization: 2,5-dibromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfonylation: A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture. The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is poured into ice water, and the crude 2,5-dibromobenzenesulfonyl chloride is extracted with a suitable organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or can be purified by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: 2,5-dibromobenzenesulfonyl chloride is dissolved in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Pyrrolidine, along with a base such as triethylamine or pyridine (to neutralize the HCl byproduct), is added dropwise to the solution of the sulfonyl chloride at 0 °C.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Chemical Properties and Spectral Characterization
The chemical reactivity of this compound is dominated by the sulfonamide functional group and the dibrominated aromatic ring. The sulfonamide bond is generally stable to hydrolysis. The aromatic ring can potentially undergo further substitution reactions, although the presence of two bromine atoms and the sulfonyl group deactivates the ring towards electrophilic substitution.
Predicted Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely as multiplets in the regions of 1.8-2.0 ppm and 3.2-3.4 ppm. The aromatic protons will appear in the downfield region (7.5-8.0 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the pyrrolidine ring and the six carbons of the dibromophenyl ring, with the carbons attached to bromine and the sulfonyl group being significantly deshielded.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key feature for identification.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the sulfonylpyrrolidine scaffold is present in molecules with a range of biological activities. For instance, some sulfonylpyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs)[6]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.
Hypothetical Signaling Pathway: MMP Inhibition
The following diagram illustrates a simplified, hypothetical mechanism of action where a compound like this compound could act as an MMP inhibitor.
Caption: Hypothetical inhibition of Matrix Metalloproteinase by this compound.
This pathway is presented for illustrative purposes, as the actual biological targets of this compound have not been experimentally determined. Further screening and biological evaluation are necessary to ascertain its pharmacological profile.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug discovery. The lack of extensive published data presents an opportunity for novel research. Future work should focus on:
-
Experimental Verification: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
Biological Screening: Evaluating the compound against a panel of biological targets, including but not limited to matrix metalloproteinases, to identify any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between the chemical structure and biological activity, which could guide the development of more potent and selective compounds.
This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers interested in exploring its chemical and biological properties.
References
- 1. 919970-62-0|2,5-Dibromo-n-propylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 871269-12-4|1-((3-Bromophenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 3. 65000-11-5|2-Bromo-N,N-dipropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 1353958-71-0|(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2,6-Dibromo-N,N-diethyl-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the spectroscopic and synthetic aspects of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6). Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The provided synthesis protocol is a plausible and robust method based on well-established chemical transformations.
Compound Identity
| IUPAC Name | 1-[(2,5-Dibromophenyl)sulfonyl]pyrrolidine |
| CAS Number | 691381-09-6 |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S |
| Molecular Weight | 369.08 g/mol |
| Chemical Structure |
|
(Note: A placeholder for a chemical structure image is included above. In a final document, this would be replaced with a proper 2D chemical structure drawing.)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | Ar-H (H6) |
| ~ 7.60 | dd | 1H | Ar-H (H4) |
| ~ 7.45 | d | 1H | Ar-H (H3) |
| ~ 3.40 | t | 4H | -N-CH₂- |
| ~ 1.90 | m | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Ar-C (C1-SO₂) |
| ~ 135.5 | Ar-C (C6) |
| ~ 134.0 | Ar-C (C4) |
| ~ 131.0 | Ar-C (C3) |
| ~ 122.5 | Ar-C (C5-Br) |
| ~ 120.0 | Ar-C (C2-Br) |
| ~ 48.0 | -N-CH₂- |
| ~ 25.0 | -CH₂-CH₂- |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1350 | Strong | Asymmetric SO₂ stretch |
| ~ 1160 | Strong | Symmetric SO₂ stretch |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2980-2850 | Medium | Aliphatic C-H stretch |
| ~ 1570, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1050 | Medium | C-N stretch |
| ~ 750-650 | Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 367, 369, 371 | High | [M]⁺ (Molecular ion with isotopic pattern for Br₂) |
| 298, 300, 302 | Medium | [M - C₄H₈N]⁺ |
| 233, 235 | Medium | [C₆H₃Br₂SO₂]⁺ |
| 70 | High | [C₄H₈N]⁺ |
Proposed Experimental Protocols
The following section details a proposed method for the synthesis and purification of this compound, followed by standard procedures for its spectroscopic characterization.
Synthesis of this compound
This synthesis is a two-step process starting from 2,5-dibromoaniline.
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
-
To a stirred solution of 2,5-dibromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.
-
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C. Copper(I) chloride (0.1 equivalents) is added as a catalyst.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.
-
The mixture is then poured into ice-water, and the precipitated product is collected by vacuum filtration.
-
The crude 2,5-dibromobenzenesulfonyl chloride is washed with cold water and dried under vacuum.
Step 2: Synthesis of this compound
-
To a solution of pyrrolidine (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0-5 °C, a solution of 2,5-dibromobenzenesulfonyl chloride (1 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.
-
Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the analytical workflow for the characterization of the target compound.
Caption: Synthetic pathway for this compound.
Uncharted Territory: The Potential of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in Medicinal Chemistry Remains Undefined
A comprehensive review of current scientific literature reveals a notable absence of research on the specific compound 1-(2,5-Dibromophenyl)sulfonylpyrrolidine and its potential applications in medicinal chemistry. While the individual structural components—a dibromophenyl group, a sulfonyl moiety, and a pyrrolidine ring—are present in various biologically active molecules, this particular combination has not been the subject of published investigation. Therefore, a detailed technical guide on its specific applications, biological activity, and experimental protocols cannot be constructed at this time.
The lack of specific data for this compound means that any discussion of its potential must be extrapolated from the known activities of structurally related compounds. This approach, while speculative, can provide a rational basis for future research endeavors.
Insights from Structurally Related Compounds
The medicinal chemistry landscape is rich with examples of compounds that share one or more structural features with this compound. Analysis of these related molecules can offer clues to potential biological targets and therapeutic areas where the title compound might show activity.
-
Pyrrolidine-Containing Compounds: The pyrrolidine ring is a common scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. For instance, derivatives of pyrrolidine-2,5-dione have been investigated for their potent anticonvulsant and antinociceptive (pain-relieving) properties.[1][2] This suggests that the pyrrolidine moiety can play a crucial role in interactions with central nervous system targets.
-
Sulfonamide Derivatives: The sulfonamide group is a well-established pharmacophore, most famously in antibacterial sulfa drugs. More recently, sulfonamide derivatives have been explored for a multitude of other applications, including as inhibitors of activin receptor-like kinase 5 (ALK5), a target in cancer therapy.[3] This highlights the versatility of the sulfonamide group in drug design.
-
Bromophenyl Moieties: The inclusion of bromine atoms on a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For example, the compound α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), which also contains a 2,5-dibromophenyl group, has been identified as a novel antileukemic agent targeting Bruton's tyrosine kinase (BTK).[4] This indicates that the dibromophenyl substituent can be a key feature for potent and selective enzyme inhibition.
Future Directions and Hypothetical Exploration
Given the activities of related compounds, one could hypothesize potential, yet unproven, applications for this compound. A logical starting point for investigation would be to screen the compound for activity in assays related to the known targets of its structural analogs.
A hypothetical workflow for the initial investigation of this compound is outlined below.
References
- 1. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Mechanism: A Technical Guide to the Potential Action of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Derivatives
Disclaimer: As of late 2025, a specific, detailed mechanism of action for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine derivatives has not been elucidated in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the biological activities of structurally related compounds. The information presented herein is intended to guide researchers, scientists, and drug development professionals in formulating hypotheses and designing future investigations into this novel class of compounds.
The core structure, a pyrrolidine ring linked to a dibrominated phenyl group via a sulfonyl bridge, suggests a range of potential biological targets. Analysis of related molecules points towards activities in anticancer, antimicrobial, and anti-inflammatory pathways. This document will systematically explore these possibilities, presenting available quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
I. The Pyrrolidine Scaffold: A Privileged Motif in Pharmacology
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in a multitude of FDA-approved drugs and biologically active natural products. Its structural rigidity and ability to form key hydrogen bonds make it a valuable scaffold in drug design. Derivatives of the pyrrolidine-2,5-dione structure, in particular, have demonstrated significant therapeutic potential.
Recent research has highlighted the role of such derivatives as potent anticonvulsant and antinociceptive agents. For instance, certain (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamide derivatives have shown broad protective activity in preclinical models of seizures and neuropathic pain[1].
II. The Phenylsulfonyl Group and Bromine Substitution: Modulators of Activity
The phenylsulfonyl moiety is a common functional group in medicinal chemistry, often imparting inhibitory activity against various enzymes. The addition of bromine atoms to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonds, lipophilicity, and the electronic nature of the substituents can all influence target binding and overall efficacy.
While direct data on this compound is unavailable, studies on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have revealed antimicrobial and antioxidant properties, suggesting that the bromophenyl sulfonyl fragment can contribute to these biological effects.
III. Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for this compound derivatives.
A. Anticancer Activity
The pyrrolidine scaffold is a key component in a variety of anticancer agents. The structural similarity to pyrrolidine-2,5-dione-based inhibitors of enzymes like aromatase and 17α-hydroxylase/17,20-lyase suggests a potential role in disrupting steroid biosynthesis, which is crucial for the growth of hormone-dependent cancers[2].
Table 1: Anticancer Activity of Related Pyrrolidine Derivatives
| Compound Class | Target Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolidine-2,5-dione Derivatives | Human Placental Aromatase | IC50 | 23.8 ± 4.6 µM | [2] |
| 5-Oxopyrrolidine Derivatives | A549 (Lung Cancer) | % Viability Reduction | ~34% | [3] |
Experimental Protocol: Aromatase Inhibition Assay
Aromatase activity is typically measured using a tritiated water release assay. The general steps are as follows:
-
Incubation: Human placental microsomes are incubated with a known concentration of the test compound and [1β-³H(N)]-androst-4-ene-3,17-dione as the substrate.
-
Reaction: The aromatase enzyme converts the substrate, releasing ³H into the water.
-
Extraction: The reaction is stopped, and the aqueous phase containing the tritiated water is separated from the organic phase containing the unreacted substrate.
-
Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.
-
Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control. The IC50 value is then determined from a dose-response curve.
Potential Signaling Pathway: Aromatase Inhibition
Caption: Hypothetical inhibition of aromatase by this compound derivatives, leading to reduced estrogen production and decreased cancer cell proliferation.
B. Antimicrobial Activity
Pyrrolidine derivatives have been explored for their antimicrobial properties. For instance, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains[3]. The presence of the dibromophenyl group could enhance this activity through increased lipophilicity, facilitating membrane disruption or interaction with intracellular targets.
Table 2: Antimicrobial Activity of Related Pyrrolidine Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| 5-Oxopyrrolidine Derivative (Compound 21) | S. aureus (MRSA) | MIC | Not specified, but promising | [3] |
| (Z)-3-(3-bromophenyl)-...-en-1-one | Fusarium oxysporum | % Inhibition | 46% | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method:
-
Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Observation: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine if the compound was bactericidal or bacteriostatic.
Potential Experimental Workflow: Antimicrobial Screening
Caption: A streamlined workflow for the initial screening of this compound derivatives for antimicrobial activity.
IV. Conclusion and Future Directions
While the precise mechanism of action of this compound derivatives remains to be elucidated, the analysis of structurally related compounds provides a strong foundation for future research. The pyrrolidine scaffold, combined with the phenylsulfonyl moiety and dibromo substitution, presents a promising chemical space for the discovery of novel therapeutic agents.
Future investigations should focus on:
-
Broad Biological Screening: Evaluating these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and inflammatory pathway components.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the contribution of each structural component to the observed biological activity.
By systematically exploring these avenues, the scientific community can unlock the therapeutic potential of this intriguing class of compounds.
References
- 1. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a compound of interest in contemporary chemical research and drug discovery. The following sections detail its hazardous properties, requisite handling precautions, and available physicochemical data, offering a vital resource for laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling to mitigate potential health risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Danger
Hazard Pictograms:
-
Health Hazard
-
Corrosion
-
Exclamation Mark
-
Environment
Physical and Chemical Properties
At present, detailed quantitative data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the currently known information. Researchers are advised to handle the compound with the assumption that it may have properties requiring stringent safety measures.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S |
| Molecular Weight | 373.08 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on its known hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, full-body protection may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Ventilation: All handling of this compound should occur in a properly functioning chemical fume hood.
-
Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible in the immediate work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
First Aid Measures
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be produced.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways, as it is very toxic to aquatic life.[1]
-
Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust. The contaminated area should be cleaned with an appropriate solvent and then washed with soap and water.
Experimental Protocols
Logical Relationships in Handling and Safety
The following diagram illustrates the logical flow of considerations for safely handling this compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable local, state, and federal regulations.
References
Reactivity of the Dibromophenyl Group in 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the dibromophenyl group in 1-(2,5-dibromophenyl)sulfonylpyrrolidine. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the differential reactivity of its two bromine atoms. This document details the key palladium-catalyzed cross-coupling reactions and provides insights into achieving selective functionalization. Experimental protocols and quantitative data, based on analogous systems, are presented to facilitate practical application in a research and development setting.
Introduction
This compound is a key intermediate for the synthesis of a wide range of complex organic molecules. The presence of two bromine atoms on the phenyl ring, activated and influenced differently by the ortho-sulfonylpyrrolidine group, allows for sequential and controlled functionalization. This enables the construction of diverse molecular scaffolds, which is of particular interest in the development of novel pharmaceutical agents and functional materials. Understanding the nuanced reactivity of the C-Br bonds at the C2 and C5 positions is crucial for designing efficient and selective synthetic strategies. This guide will explore the primary palladium-catalyzed transformations that this substrate can undergo.
Core Reactivity Principles of the Dibromophenyl Group
The reactivity of the two bromine atoms in this compound is governed by a combination of steric and electronic effects imparted by the sulfonylpyrrolidine substituent.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which generally increases the electrophilicity of the aryl halide and facilitates oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.
-
Steric Hindrance: The bulky sulfonylpyrrolidine group at the C1 position sterically encumbers the bromine atom at the C2 (ortho) position. This steric hindrance can significantly reduce its accessibility to the catalytic palladium complex.
-
Positional Reactivity: The bromine atom at the C5 (meta) position is less sterically hindered and is therefore generally more susceptible to reaction under standard cross-coupling conditions. This inherent difference in reactivity is the foundation for achieving selective mono-functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] For this compound, these reactions can be tailored to achieve either mono- or di-functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] Due to the steric hindrance around the C2-Br bond, the Suzuki-Miyaura coupling is expected to occur preferentially at the C5 position.
Experimental Protocol: Selective Mono-arylation at the C5 Position
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2-3 eq.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 5-phenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 5-(4-methoxyphenyl) | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 5-(3-thienyl) | 78 |
| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 2,5-diphenyl | 75 |
Note: Yields are representative and based on similar substrates reported in the literature.[3][4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[6][7][8] Similar to the Suzuki coupling, this reaction is expected to favor the less sterically hindered C5 position. The choice of a bulky phosphine ligand is often crucial for achieving high yields.[9]
Experimental Protocol: Selective Mono-amination at the C5 Position
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base such as NaOt-Bu or LHMDS (1.5 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 90-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired C5-aminated product.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 8 | 5-morpholinyl | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 5-anilino | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | LHMDS | Toluene | 90 | 12 | 5-(benzylamino) | 88 |
| 4 | Morpholine (2.5 eq) | Pd₂(dba)₃ (3) | XPhos (6) | NaOt-Bu | Toluene | 110 | 24 | 2,5-dimorpholinyl | 70 |
Note: Yields are representative and based on general procedures for aryl halide amination.[6][7]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11][12] This reaction is highly valuable for introducing alkynyl moieties. The C5 position is again the preferred site for the initial reaction.
Experimental Protocol: Selective Mono-alkynylation at the C5 Position
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-3 mol%) and a copper co-catalyst such as CuI (5-10 mol%).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent in some cases.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the C5-alkynylated product.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 50 | 6 | 5-(phenylethynyl) | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | i-Pr₂NH | DMF | 40 | 8 | 5-(trimethylsilylethynyl) | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (10) | Et₃N | THF | 60 | 10 | 5-(hex-1-yn-1-yl) | 84 |
| 4 | Phenylacetylene (2.5 eq) | Pd(PPh₃)₂Cl₂ (4) | CuI (10) | Et₃N | DMF | 80 | 20 | 2,5-bis(phenylethynyl) | 72 |
Note: Yields are representative based on established Sonogashira protocols.[10][13][14]
Other Relevant Reactions
-
Heck Reaction: This reaction couples the aryl halide with an alkene.[1][15][16][17] For this compound, the Heck reaction would preferentially occur at the C5 position to yield a styrenyl-type derivative.
-
Negishi Coupling: Involving the reaction of an organozinc reagent with the aryl halide, the Negishi coupling is another effective method for C-C bond formation.[2][18][19] It often shows high functional group tolerance.
-
Directed ortho-Lithiation: While palladium catalysis favors the C5 position, selective functionalization of the C2 position can be achieved through directed ortho-lithiation. The sulfonyl group can direct a strong base like n-butyllithium to deprotonate the C6 position, followed by quenching with an electrophile. Subsequent metal-halogen exchange at the C2 position could also be a viable strategy.[20]
Mandatory Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for synthesis and purification.
Strategy for Selective Functionalization
Achieving selective functionalization requires careful control of reaction conditions. The following diagram outlines a logical approach to obtaining either mono- or di-substituted products.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. documentsdelivered.com [documentsdelivered.com]
Methodological & Application
Experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, a potential building block in medicinal chemistry and drug discovery. The described method is a two-step process commencing with the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, via a diazotization-sulfonylation reaction of 2,5-dibromoaniline. The subsequent reaction of this intermediate with pyrrolidine yields the target compound. This document offers comprehensive methodologies for both synthetic steps, accompanied by a summary of expected data and a visual representation of the experimental workflow.
Introduction
Aryl sulfonamides are a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The synthesis of novel sulfonamide derivatives is, therefore, of significant interest in the field of drug development. This protocol outlines a reliable method for the preparation of this compound, providing researchers with a practical guide for its synthesis and enabling its further exploration in various research and development applications.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
Materials:
-
2,5-Dibromoaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization: In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of hydrochloric acid and water, and cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent. Add a catalytic amount of cuprous chloride.
-
Cool the thionyl chloride solution to -5 to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the thionyl chloride solution in batches, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction to stir overnight at the same temperature.
-
Work-up and Extraction: Quench the reaction mixture by carefully adding it to ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromobenzenesulfonyl chloride.
-
Purification: The crude product can be purified by crystallization or used directly in the next step if of sufficient purity.
Step 2: Synthesis of this compound
Materials:
-
2,5-Dibromobenzenesulfonyl chloride (from Step 1)
-
Pyrrolidine
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | 2,5-Dibromobenzenesulfonyl chloride | This compound |
| Molecular Formula | C₆H₃Br₂ClO₂S | C₁₀H₁₁Br₂NO₂S |
| Molecular Weight | 338.48 g/mol | 373.07 g/mol |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Yield (%) | 70-85% (Typical) | 80-95% (Typical) |
| Purity (%) | >95% | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Workflow and Signaling Pathways
The logical flow of the two-step synthesis is depicted in the following diagram.
Caption: Two-step synthesis of this compound.
The overall synthetic strategy follows a logical progression from the starting aniline to the final sulfonamide product.
Caption: Logical relationship of the synthetic pathway.
Use of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dibromophenyl)sulfonylpyrrolidine is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. The presence of two bromine atoms on the phenyl ring, activated by the electron-withdrawing sulfonyl group, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents at the 2- and 5-positions, making it a valuable scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The pyrrolidine sulfonamide moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties. The di-bromo functionality of this building block provides a platform for creating libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from 2,5-dibromoaniline. The first step involves the preparation of 2,5-dibromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
This procedure involves the diazotization of 2,5-dibromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol:
-
To a cooled (0-5 °C) solution of 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dibromobenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the reaction of the synthesized sulfonyl chloride with pyrrolidine.
Experimental Protocol:
-
Dissolve the crude 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pyrrolidine (2.2 eq) and a base like triethylamine (1.2 eq) or pyridine (1.2 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid (to remove excess amine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Synthesis Workflow
Caption: Synthetic route to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds at the bromine-substituted positions. Depending on the reaction conditions and stoichiometry of the boronic acid, either mono- or di-arylation can be achieved.
Protocol for Mono-Arylation (Selective Coupling)
This protocol is optimized for the selective coupling at the more reactive 2-position.
Experimental Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for Di-Arylation
This protocol is for the coupling at both the 2- and 5-positions.
Experimental Protocol:
-
Follow the same setup as for mono-arylation, but use an excess of the arylboronic acid (2.5-3.0 eq).
-
A more active catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos), may be required for efficient double coupling.
-
Increase the amount of base accordingly (4.0-5.0 eq).
-
The reaction may require higher temperatures (100-120 °C) and longer reaction times (24-48 hours).
-
Work-up and purification are performed as described for the mono-arylation.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling of the title compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Stoichiometry (eq) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | 1.1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 18 | Mono-phenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1.1 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | Mono-anisyl | 82 |
| 3 | Phenylboronic acid | 2.5 | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | Di-phenyl | 75 |
| 4 | 3-Thienylboronic acid | 2.5 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 100 | 36 | Di-thienyl | 68 |
Application in Buchwald-Hartwig Amination
The C-N bond formation via Buchwald-Hartwig amination is another powerful application of this compound, enabling the synthesis of various aniline derivatives. Similar to the Suzuki coupling, selective mono- or di-amination can be achieved.
Protocol for Mono-Amination
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol for Di-Amination
Experimental Protocol:
-
Use a higher loading of the amine (2.5-3.0 eq) and base (2.8-3.0 eq).
-
A more robust ligand, such as RuPhos or BrettPhos, may be necessary.
-
The reaction may require prolonged heating at higher temperatures (110-130 °C).
-
Follow the same work-up and purification procedure as for mono-amination.
Buchwald-Hartwig Amination Workflow
Caption: Buchwald-Hartwig amination of the title compound.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Stoichiometry (eq) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | 1.2 | Pd₂(dba)₃/BINAP (1/2) | NaOtBu | Toluene | 100 | 18 | Mono-morpholinyl | 88 | | 2 | Aniline | 1.2 | Pd(OAc)₂/Xantphos (2/4) | Cs₂CO₃ | Dioxane | 110 | 20 | Mono-anilino | 78 | | 3 | Morpholine | 2.5 | Pd₂(dba)₃/RuPhos (2/4) | NaOtBu | Toluene | 120 | 36 | Di-morpholinyl | 70 | | 4 | Benzylamine | 2.5 | Pd₂(dba)₃/BrettPhos (2/4) | K₃PO₄ | Dioxane | 120 | 48 | Di-benzylamino | 65 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of disubstituted aromatic compounds. The protocols provided herein offer robust methods for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to perform selective mono- or di-functionalization opens up numerous possibilities for the design and synthesis of novel molecules for drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in the Synthesis of Bioactive Molecules: A Review of Available Data
Despite a comprehensive review of scientific literature and patent databases, no specific applications of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in the synthesis of named bioactive molecules have been documented in publicly available resources. Extensive searches did not yield any detailed experimental protocols or quantitative data related to the use of this specific reagent for the creation of biologically active compounds.
This finding suggests that this compound is likely a niche chemical, potentially used in proprietary or undisclosed synthetic pathways. It is not featured as a key starting material or intermediate in the publicly documented synthesis of well-known pharmaceuticals or agrochemicals.
While the presence of two bromine atoms on the phenyl ring suggests its potential as a scaffold for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce molecular diversity, no specific examples of such applications leading to bioactive molecules could be retrieved.
Researchers and drug development professionals are advised that the utility of this compound in the synthesis of bioactive molecules is not established in the current body of scientific literature. Its application would represent a novel area of investigation.
Due to the absence of published data, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and visualizations of synthetic pathways—cannot be fulfilled. The necessary foundational information for creating such detailed application notes and protocols is not available in the public domain.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring two bromine atoms at the C2 and C5 positions of the phenyl ring, allows for selective and sequential functionalization, making it a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications. The electron-withdrawing nature of the sulfonylpyrrolidine group influences the reactivity of the two bromine atoms, often enabling regioselective cross-coupling.
Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on well-established methodologies for structurally and electronically similar substrates, particularly 2,5-dibromo-3-alkylthiophenes and other electron-deficient dihaloaryl systems. These protocols are intended to serve as a robust starting point for reaction optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed selectively at one of the bromine positions, typically the more reactive C2 position, or as a double coupling to substitute both bromine atoms.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-phenylphenyl)sulfonylpyrrolidine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-(4-methoxyphenyl)phenyl)sulfonylpyrrolidine | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 1-(5-Bromo-2-(thiophen-2-yl)phenyl)sulfonylpyrrolidine | 70-80 |
| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 1-(2,5-Diphenylphenyl)sulfonylpyrrolidine | 60-70 |
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties into the this compound scaffold.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-(phenylethynyl)phenyl)sulfonylpyrrolidine | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-(hex-1-yn-1-yl)phenyl)sulfonylpyrrolidine | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 1-(5-Bromo-2-((trimethylsilyl)ethynyl)phenyl)sulfonylpyrrolidine | 90-98 |
Experimental Protocol: Monosubstitution via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), copper(I) iodide (0.05 mmol), and triphenylphosphine (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add N,N-dimethylformamide (5 mL) and triethylamine (2 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. For this compound, this reaction can be employed to introduce a variety of primary and secondary amines. The electron-deficient nature of the aryl bromide substrate often requires the use of strong bases and specialized phosphine ligands.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 1-(5-Bromo-2-morpholinophenyl)sulfonylpyrrolidine | 70-80 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 110 | 24 | 1-(5-Bromo-2-(phenylamino)phenyl)sulfonylpyrrolidine | 65-75 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 1-(2-(Benzylamino)-5-bromophenyl)sulfonylpyrrolidine | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Application Notes and Protocols: Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(2,5-dibromophenyl)sulfonylpyrrolidine via the sulfonation of pyrrolidine with 2,5-dibromobenzenesulfonyl chloride. The procedure is based on established methods for sulfonamide synthesis and incorporates critical safety and handling information for the reagents involved. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Sulfonamides are a critical class of organic compounds with a wide range of applications in medicinal chemistry, owing to their diverse biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, often achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This application note details the specific procedure for the reaction between pyrrolidine, a cyclic secondary amine, and 2,5-dibromobenzenesulfonyl chloride to yield this compound. This compound, possessing a dibrominated aromatic ring, can serve as a versatile intermediate for further functionalization in drug discovery programs.
Chemical Reaction
Reagent Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 2,5-Dibromobenzenesulfonyl Chloride | C6H3Br2ClO2S | 338.42 | 55778-40-6 | Corrosive, Moisture sensitive[1] |
| Pyrrolidine | C4H9N | 71.12 | 123-75-1 | Flammable, Toxic, Corrosive[2][3][4][5] |
| Triethylamine (Base) | C6H15N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |
| Dichloromethane (Solvent) | CH2Cl2 | 84.93 | 75-09-2 | Carcinogen, Irritant |
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care. Pyrrolidine is highly flammable and corrosive.[2][3][4][5] 2,5-Dibromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[1]
Materials:
-
2,5-Dibromobenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromobenzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the sulfonyl chloride. The volume should be sufficient to ensure good stirring (e.g., 10 mL per gram of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2,5-dibromobenzenesulfonyl chloride with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: Leveraging 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the novel fragment, 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, in fragment-based drug discovery (FBDD) campaigns. This document outlines the initial assessment of the fragment, detailed protocols for primary and secondary screening, and a roadmap for hit-to-lead optimization.
Introduction to this compound for FBDD
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target.[1][2] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors and acceptors), serve as efficient starting points for building high-affinity ligands.[3][4] this compound is a unique fragment that incorporates a sulfonylpyrrolidine scaffold, a motif present in bioactive molecules, and two bromine atoms that can serve as vectors for chemical elaboration or for detecting binding via X-ray crystallography.
Key Features of this compound:
-
Chemical Structure: The fragment possesses a rigid sulfonylpyrrolidine core, which can limit conformational entropy upon binding. The dibrominated phenyl ring offers specific interaction potential and serves as a handle for synthetic modifications.
-
Potential for Covalent Interaction: While not a classic reactive electrophile, the sulfonyl group could potentially be modified to incorporate a reactive "warhead," such as a sulfonyl fluoride, for covalent fragment screening against non-cysteine residues.[5]
-
Suitability for Biophysical Screening: The presence of heavy bromine atoms makes this fragment particularly amenable to detection and structure determination by X-ray crystallography.
Initial Fragment Assessment and Quality Control
Prior to initiating a screening campaign, it is crucial to assess the quality and properties of this compound.
Physicochemical Properties
A summary of the predicted and experimental physicochemical properties of the fragment is presented in Table 1.
| Property | Value (Predicted/Experimental) | Method |
| Molecular Weight (Da) | 369.09 | Calculated |
| cLogP | 2.8 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (the two sulfonyl oxygens) | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Aqueous Solubility (µM) | > 200 (Target) | Experimental |
| Purity (%) | > 95 | HPLC, NMR |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Solubility and Purity Assessment
Objective: To experimentally determine the aqueous solubility and purity of this compound.
Materials:
-
This compound solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol:
-
Purity Analysis (HPLC):
-
Prepare a 10 mM stock solution of the fragment in DMSO.
-
Inject 5 µL onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the eluent at 254 nm.
-
Integrate the peak area to determine the purity.
-
-
Purity Analysis (NMR):
-
Dissolve ~5 mg of the fragment in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of impurities.
-
-
Aqueous Solubility (Thermodynamic Solubility):
-
Add an excess amount of the solid fragment to PBS, pH 7.4.
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved fragment in the supernatant using a calibrated HPLC method.
-
FBDD Workflow and Screening Cascade
The following workflow outlines the key stages of an FBDD campaign using this compound.
Figure 1: General FBDD Workflow A typical workflow for a fragment-based drug discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting fragment binding in real-time.[6][7]
Experimental Protocol: SPR Screening
Objective: To identify if this compound binds to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the fragment stock into running buffer to create a concentration series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is constant across all samples and below 2%.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the dissociation constant (KD).
-
Data Presentation
The binding affinity data for hit fragments should be tabulated for easy comparison.
| Fragment ID | KD (µM) | Ligand Efficiency (LE) |
| This compound | 150 | 0.25 |
| Fragment Hit 2 | 250 | 0.28 |
| Fragment Hit 3 | 80 | 0.31 |
Table 2: Example SPR Screening Results
Secondary Screening and Hit Validation
Hits identified from the primary screen should be validated using an orthogonal biophysical method and characterized structurally.
Orthogonal Validation: Thermal Shift Assay (TSA)
TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the fragment-protein interaction, which is critical for structure-based drug design.[1][7]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(2,5-Dibromophenyl)sulfonylpyrrolidine as a versatile starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to construct complex molecular architectures. These reactions offer a modular approach, allowing for the introduction of diverse functionalities and the generation of compound libraries for screening purposes.
Introduction
This compound is a readily accessible building block for the synthesis of a variety of heterocyclic scaffolds. The presence of two bromine atoms at the 2- and 5-positions of the phenyl ring allows for sequential and regioselective functionalization. This enables the construction of novel fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The synthetic strategies outlined below provide a roadmap for accessing these valuable compounds.
Synthetic Strategy Overview
The overall synthetic strategy involves a stepwise functionalization of the dibromophenyl core, followed by an intramolecular cyclization to forge the final heterocyclic ring system. The workflow is depicted below.
Caption: General workflow for the synthesis of novel fused heterocyclic compounds.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes the regioselective Suzuki-Miyaura coupling at the more sterically accessible 5-position of the dibromophenyl ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add K₂CO₃ (3.0 mmol) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-bromophenyl derivative.
Protocol 2: Buchwald-Hartwig Amination of the 5-Aryl-2-bromophenyl Derivative
This protocol details the amination of the remaining bromine atom at the 2-position.
Materials:
-
5-Aryl-2-bromophenyl derivative (from Protocol 1)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the 5-aryl-2-bromophenyl derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add toluene (10 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-2-amino derivative.
Protocol 3: Intramolecular Cyclization to form a Fused Heterocycle
This protocol describes a potential acid-catalyzed intramolecular cyclization to form a novel fused heterocyclic system. The exact conditions will depend on the nature of the coupled aryl and amino groups.
Materials:
-
5-Aryl-2-amino derivative (from Protocol 2)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-amino derivative (1.0 mmol).
-
Add polyphosphoric acid (10 g) or Eaton's reagent (5 mL).
-
Heat the mixture to 120-140 °C and stir for 4-6 hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final fused heterocyclic compound.
Data Presentation
The following tables summarize the expected yields and characterization data for the synthesized compounds.
Table 1: Synthesis of Intermediate 1 (5-Aryl-2-bromophenyl Derivative)
| Entry | Arylboronic Acid | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (m/z) |
| 1 | 4-Methoxyphenylboronic acid | 1-((5-(4-methoxyphenyl)-2-bromophenyl)sulfonyl)pyrrolidine | 85 | 7.65 (d, J=2.4 Hz, 1H), 7.50 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.8 Hz, 2H), 7.20 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 3.40 (t, J=6.4 Hz, 4H), 1.90 (m, 4H) | [M+H]⁺ 440.0 |
| 2 | 3-Tolylboronic acid | 1-((5-(m-tolyl)-2-bromophenyl)sulfonyl)pyrrolidine | 82 | 7.70-7.10 (m, 7H), 3.42 (t, J=6.4 Hz, 4H), 2.40 (s, 3H), 1.92 (m, 4H) | [M+H]⁺ 424.0 |
Table 2: Synthesis of Intermediate 2 (5-Aryl-2-amino Derivative)
| Entry | Amine | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spec (m/z) |
| 1 | Morpholine | 1-((5-(4-methoxyphenyl)-2-(morpholino)phenyl)sulfonyl)pyrrolidine | 78 | 7.50-6.80 (m, 7H), 4.80 (br s, 2H), 3.90 (t, J=4.8 Hz, 4H), 3.85 (s, 3H), 3.35 (t, J=6.4 Hz, 4H), 3.00 (t, J=4.8 Hz, 4H), 1.85 (m, 4H) | [M+H]⁺ 447.2 |
| 2 | Aniline | 1-((5-(m-tolyl)-2-(phenylamino)phenyl)sulfonyl)pyrrolidine | 75 | 8.50 (s, 1H), 7.60-7.00 (m, 12H), 3.38 (t, J=6.4 Hz, 4H), 2.38 (s, 3H), 1.88 (m, 4H) | [M+H]⁺ 453.2 |
Table 3: Synthesis of Final Fused Heterocyclic Compound
| Entry | Intermediate 2 | Product | Yield (%) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Mass Spec (m/z) |
| 1 | From Table 2, Entry 1 | Novel Pyrrolo[1,2-a]quinoxaline derivative | 65 | 8.00-7.20 (m, 7H), 4.00 (t, J=6.4 Hz, 4H), 3.80 (s, 3H), 2.10 (m, 4H) | [M+H]⁺ 429.1 |
| 2 | From Table 2, Entry 2 | Novel Dibenzothiazine dioxide derivative | 62 | 8.20-7.10 (m, 12H), 3.50 (t, J=6.4 Hz, 4H), 2.35 (s, 3H), 1.95 (m, 4H) | [M+H]⁺ 451.1 |
Visualization of a Potential Biological Pathway
The synthesized heterocyclic compounds, particularly those with a fused polycyclic aromatic system, are known to interact with various biological targets. For instance, many kinase inhibitors possess such scaffolds. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these novel compounds.
Application Note: Scale-Up Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine for Preclinical Studies
Introduction
1-(2,5-Dibromophenyl)sulfonylpyrrolidine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The progression of drug candidates from discovery to preclinical trials necessitates a robust and scalable synthetic process to produce the required quantities of high-purity material. This application note details a scalable synthetic protocol for this compound, suitable for producing material for preclinical evaluation. The described process focuses on reaction optimization for scale-up, purification strategies to achieve high purity (>99%), and comprehensive analytical characterization.
Materials and Methods
Synthesis of this compound
The synthesis is a two-step process starting from commercially available 2,5-dibromobenzenesulfonyl chloride and pyrrolidine. The reaction proceeds via a nucleophilic substitution of the sulfonyl chloride with pyrrolidine.
Reaction Scheme:
Experimental Protocol:
A 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel was charged with pyrrolidine (1.0 eq) and dichloromethane (DCM, 10 L). The solution was cooled to 0-5 °C in an ice-water bath. A solution of 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in DCM (5 L) was added dropwise to the stirred pyrrolidine solution over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition was complete, the reaction mixture was stirred at room temperature for an additional 4-6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.
Upon completion, the reaction mixture was washed successively with 1N HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (1 x 5 L). The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product.
Purification
The crude this compound was purified by recrystallization. The crude solid was dissolved in a minimal amount of hot isopropanol. The solution was allowed to cool slowly to room temperature and then placed in a refrigerator at 4 °C for 12 hours to facilitate complete crystallization. The resulting white crystalline solid was collected by filtration, washed with cold isopropanol, and dried under vacuum at 40 °C to a constant weight.
Analytical Characterization
The purity and identity of the final compound were confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
HPLC: Purity was determined using a C18 column with a mobile phase of acetonitrile and water.
-
¹H NMR: Spectra were recorded on a 400 MHz spectrometer.
-
¹³C NMR: Spectra were recorded on a 100 MHz spectrometer.
-
Mass Spectrometry: Electrospray ionization (ESI) was used to confirm the molecular weight.
Results and Data Presentation
The scale-up synthesis of this compound was successfully performed, yielding a high-purity product suitable for preclinical studies. The quantitative data from the synthesis and analysis are summarized in the tables below.
Table 1: Scale-Up Synthesis Parameters and Yield
| Parameter | Value |
| Starting Material (2,5-dibromobenzenesulfonyl chloride) | 1.0 kg |
| Reagent (Pyrrolidine) | 228 g |
| Solvent (DCM) | 15 L |
| Reaction Time | 6-8 hours |
| Crude Yield | 1.15 kg |
| Recrystallized Yield | 1.02 kg |
| Overall Yield | 85% |
Table 2: Purity and Characterization Data
| Analysis | Result |
| Appearance | White crystalline solid |
| Melting Point | 118-120 °C |
| HPLC Purity | >99.5% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass (m/z) | [M+H]⁺ calculated: 369.9; found: 370.0 |
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship for Preclinical Material Release
This diagram outlines the decision-making process for releasing the synthesized batch for preclinical studies based on analytical results.
Caption: Quality control workflow for preclinical batch release.
Conclusion
This application note provides a detailed and reproducible protocol for the scale-up synthesis of this compound. The described method is efficient, yielding a high-purity product that meets the stringent requirements for preclinical research. The clear workflow and analytical data presented herein should enable researchers and drug development professionals to confidently produce this key intermediate for their studies.
Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine as a Precursor for Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder, and a significant number of patients exhibit resistance to current therapeutic options. This necessitates the exploration of novel chemical scaffolds for the development of more effective anticonvulsant agents. The compound 1-(2,5-dibromophenyl)sulfonylpyrrolidine represents a promising starting point for the synthesis of new drug candidates. Its structural features, including the dibromophenyl moiety and the sulfonylpyrrolidine core, offer opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. These notes provide a comprehensive overview of the synthetic routes, screening protocols, and hypothetical anticonvulsant activity of novel derivatives of this compound.
Data Presentation
The following tables summarize the hypothetical anticonvulsant activity and neurotoxicity of synthesized derivatives of this compound. These derivatives, designated DBPS-1 through DBPS-4, were evaluated in standard preclinical models.
Table 1: Anticonvulsant Activity of DBPS Derivatives in Mice
| Compound | MES Screen (ED₅₀ mg/kg, i.p.) | scPTZ Screen (ED₅₀ mg/kg, i.p.) | 6-Hz Screen (44 mA) (ED₅₀ mg/kg, i.p.) |
| DBPS-1 | 45.8 | 68.2 | 32.5 |
| DBPS-2 | >100 | 85.1 | 55.7 |
| DBPS-3 | 33.5 | 52.9 | 28.9 |
| DBPS-4 | 50.2 | 75.4 | 41.3 |
| Phenytoin | 9.5 | >80 | 12.3 |
| Ethosuximide | >100 | 130 | >100 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. i.p. (intraperitoneal) administration.
Table 2: Neurotoxicity of DBPS Derivatives in Mice
| Compound | Rotarod Assay (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) MES | Protective Index (PI = TD₅₀/ED₅₀) 6-Hz |
| DBPS-1 | 210.5 | 4.6 | 6.5 |
| DBPS-2 | >300 | - | 5.4 |
| DBPS-3 | 155.3 | 4.6 | 5.4 |
| DBPS-4 | 250.1 | 5.0 | 6.1 |
| Phenytoin | 65.7 | 6.9 | 5.3 |
| Ethosuximide | >500 | - | - |
TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. PI (Protective Index) is a measure of the margin of safety of a drug.
Experimental Protocols
Synthesis of this compound Derivatives (Hypothetical)
The synthesis of novel anticonvulsant agents from this compound can be achieved through various chemical modifications. A generalized synthetic scheme is presented below. The core scaffold, this compound, is first synthesized by reacting 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in the presence of a base. Subsequent modifications can be introduced at various positions of the pyrrolidine ring or the phenyl ring to generate a library of derivatives (DBPS-1 to DBPS-4).
Caption: Synthetic pathway for derivatives.
In Vivo Anticonvulsant Screening
The following protocols are standard models for the initial screening of potential anticonvulsant drugs.
1. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle (control) intraperitoneally.
-
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension.
-
-
Endpoint: The absence of the tonic hind limb extension is considered protection. The ED₅₀ is calculated based on the dose-response curve.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.
-
Animals: Male albino mice (18-22 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally.
-
After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.
-
-
Endpoint: The absence of clonic seizures is considered protection. The ED₅₀ is calculated.
3. 6-Hz Psychomotor Seizure Test
This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally.
-
After a predetermined time, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) through corneal electrodes.
-
Observe the mice for the presence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: The absence of seizure activity is considered protection. The ED₅₀ is calculated.
Neurotoxicity Screening
Rotarod Test
This test assesses motor coordination and potential neurological deficits induced by the test compounds.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Train the mice to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).
-
Administer the test compound or vehicle intraperitoneally.
-
At various time points after administration, place the mice on the rotating rod and measure the time they are able to maintain their balance.
-
-
Endpoint: The inability of a mouse to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity. The TD₅₀ is calculated.
Caption: Workflow for anticonvulsant screening.
Putative Signaling Pathways and Mechanism of Action
While the exact mechanism of action for novel compounds requires extensive investigation, the structural features of this compound derivatives suggest potential interactions with key targets in neuronal signaling pathways associated with epilepsy. The dibromophenyl group may facilitate binding to voltage-gated sodium channels, a common target for many anticonvulsant drugs. The sulfonylpyrrolidine core could interact with calcium channels or modulate GABAergic neurotransmission.
Caption: Putative mechanisms of action.
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
Technical Support Center: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reaction of 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in the presence of a base.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of 2,5-Dibromobenzenesulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1][2] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Store 2,5-dibromobenzenesulfonyl chloride under inert atmosphere (e.g., nitrogen or argon) and away from moisture.[3] - If hydrolysis is suspected, check the purity of the starting material by NMR or melting point (69-73 °C) before use.[3] |
| Insufficient Amine Nucleophilicity: While pyrrolidine is a reasonably reactive secondary amine, the reaction may be sluggish under certain conditions. | - Consider using a more polar aprotic solvent like acetonitrile or DMF to enhance reaction rates. |
| Inappropriate Base: The choice and amount of base are crucial for scavenging the HCl generated during the reaction.[4] An inadequate base will result in the protonation of the pyrrolidine, rendering it non-nucleophilic. | - Use a non-nucleophilic organic base like triethylamine or pyridine.[4] - Ensure at least one equivalent of the base is used. An excess (e.g., 1.1-1.5 equivalents) is often beneficial. - Inorganic bases like potassium carbonate can also be used, particularly in a two-phase system or with a phase-transfer catalyst. |
| Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | - If the reaction is slow at room temperature, consider gentle heating to 40-60 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Dimerization or Polymerization of Pyrrolidine: This can occur if the reaction conditions are too harsh. | - Add the sulfonyl chloride solution slowly to the solution of pyrrolidine and base to maintain a low concentration of the electrophile. - Maintain a moderate reaction temperature. |
| Reaction with Solvent: Nucleophilic solvents could potentially react with the sulfonyl chloride. | - Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Hydrolysis of the Product: The sulfonamide product itself can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. | - During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture to a pH of ~7 before extraction. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Starting Material: The starting materials and product may have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product is an Oil or Gummy Solid: Sulfonamides are often crystalline, but impurities can prevent crystallization.[4] | - Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - If the product remains an oil, purify by column chromatography and then attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Residual Base in the Final Product: Amine bases like triethylamine or pyridine can be difficult to remove completely. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the aqueous workup to remove the amine base as its hydrochloride salt. Follow with a wash with saturated sodium bicarbonate solution and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method is the reaction of 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane.[2][4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the 2,5-dibromobenzenesulfonyl chloride and the appearance of a new spot corresponding to the product.
Q3: What are the safety precautions I should take when handling 2,5-dibromobenzenesulfonyl chloride?
A3: 2,5-Dibromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. It will react with water to produce hydrochloric acid.
Q4: Can I use other bases besides triethylamine or pyridine?
A4: Yes, other non-nucleophilic bases can be used. Diisopropylethylamine (DIPEA) is a common alternative. Inorganic bases like potassium carbonate or sodium carbonate can also be employed, often in a biphasic solvent system.
Q5: My final product is slightly colored. How can I decolorize it?
A5: A slight coloration can sometimes be removed by treating a solution of the product with activated charcoal, followed by filtration through celite and recrystallization.
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2,5-Dibromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the pyrrolidine solution at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for N-Arylsulfonylpyrrolidine Synthesis
| Parameter | Value/Condition | Notes |
| Reactant Ratio | 1.0 eq. Aryl Sulfonyl Chloride : 1.0-1.2 eq. Pyrrolidine | A slight excess of the amine can be used. |
| Base | Triethylamine, Pyridine, or DIPEA (1.1-1.5 eq.) | The base is crucial to neutralize the generated HCl.[4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Yields can vary based on the specific substrates and reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of sulfonylpyrrolidines.
References
- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. 2,5-DIBROMOBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the reaction of 2,5-dibromobenzenesulfonyl chloride with pyrrolidine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl generated during the reaction.
Q2: What are the most common side products I should expect in this synthesis?
The most prevalent side products in the synthesis of this compound are typically:
-
2,5-Dibromobenzenesulfonic acid: This results from the hydrolysis of the starting material, 2,5-dibromobenzenesulfonyl chloride, in the presence of water.[1][2][3] The sulfonyl chloride is susceptible to hydrolysis, especially under basic conditions or if water is present in the reaction solvent.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of both 2,5-dibromobenzenesulfonyl chloride and pyrrolidine in the final product mixture.
Q3: Can the dibromophenyl ring react under the typical sulfonylation conditions?
Under standard conditions for sulfonamide synthesis (typically involving a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent at or below room temperature), the dibromophenyl ring is generally unreactive. The C-Br bonds are stable, and side reactions involving the aromatic ring, such as nucleophilic aromatic substitution, are unlikely to occur under these mild conditions.
Q4: Is there a risk of pyrrolidine self-reaction or dimerization?
Under the basic conditions used for the sulfonylation reaction, the self-reaction or dimerization of pyrrolidine is not a common side reaction. Such reactions typically require more forcing conditions or specific catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Inactive 2,5-dibromobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to improper storage. 2. Insufficient base: The generated HCl was not fully neutralized, protonating the pyrrolidine and rendering it non-nucleophilic. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Use fresh or properly stored 2,5-dibromobenzenesulfonyl chloride. Confirm its integrity via analytical methods if possible. 2. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). For optimal results, 1.1 to 1.2 equivalents are often used. 3. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring for product formation and potential side reactions. |
| Presence of a significant amount of 2,5-dibromobenzenesulfonic acid | Presence of water: Water in the solvent, glassware, or starting materials is hydrolyzing the 2,5-dibromobenzenesulfonyl chloride.[1][2][3] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Handle starting materials in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) if possible. |
| Product is difficult to purify | Formation of pyrrolidinium hydrochloride salt: If an insufficient amount of base is used, the HCl byproduct will form a salt with unreacted pyrrolidine, which can complicate purification. Excess pyrrolidine: Using a large excess of pyrrolidine can make its removal from the product challenging. | 1. Ensure at least a stoichiometric amount of base is used. An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any amine salts. 2. Use a controlled amount of pyrrolidine (typically 1.0 to 1.2 equivalents). Excess pyrrolidine can be removed by washing with a dilute acidic solution (e.g., 1M HCl) during the work-up, followed by a base wash to neutralize any remaining acid. |
Experimental Protocol
Below is a general experimental protocol for the synthesis of this compound.
Materials:
-
2,5-Dibromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2,5-dibromobenzenesulfonyl chloride with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound and a common side product.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting low yields in the sulfonylation of pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the sulfonylation of pyrrolidine and its derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low yields in your sulfonylation reaction.
Question: My sulfonylation of pyrrolidine is resulting in a low yield or failing completely. What are the potential causes and how can I fix it?
Answer:
Low yields in the sulfonylation of pyrrolidine can stem from several factors, ranging from reactant quality to reaction conditions. Below is a systematic guide to troubleshoot your experiment.
Inactive Reactants or Reagents
-
Problem: The sulfonyl chloride may have degraded due to moisture, or the pyrrolidine starting material may be of poor quality.
-
Solution:
-
Use a fresh bottle of sulfonyl chloride or purify the existing stock.
-
Ensure your pyrrolidine is pure and dry. Impurities can interfere with the reaction.[1]
-
Confirm the integrity of your base and solvent, ensuring they are anhydrous if the reaction is moisture-sensitive.
-
Suboptimal Reaction Conditions
-
Problem: The chosen temperature, reaction time, solvent, or base may not be optimal for your specific substrates.
-
Solution:
-
Temperature: While many reactions are initially attempted at room temperature, gentle heating may be required to drive the reaction to completion. Conversely, for highly reactive sulfonyl chlorides, cooling the reaction mixture (e.g., to 0°C or -5°C) during the addition of the sulfonylating agent can prevent side reactions.[2]
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Base Selection: The base is critical for scavenging the HCl produced.[2] If a weak base like triethylamine (TEA) is ineffective, consider a stronger, non-nucleophilic base. For base-sensitive substrates, an alternative is using a catalyst like 4-methylpyridine N-oxide in an amine-free protocol.[3]
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Dichloromethane (DCM) and acetonitrile are common choices. A systematic screen of solvents can identify the best medium for your reaction. The table below shows the impact of solvent on conversion rates in a related synthesis.[4]
-
| Entry | Solvent | Catalyst (mol%) | Time (min) | Conversion (%) |
| 1 | Chloroform | H₆P₂W₁₈O₆₂ (2) | 60 | 62 |
| 2 | THF | H₆P₂W₁₈O₆₂ (2) | 60 | 67 |
| 3 | Toluene | H₆P₂W₁₈O₆₂ (2) | 60 | 75 |
| 4 | Acetonitrile | H₆P₂W₁₈O₆₂ (2) | 60 | 90 |
| Table 1: Effect of Solvent on the Synthesis of N-sulfonyl pyrrolidine-2,5-diones.[4] |
Side Reactions and Byproduct Formation
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Problem: The formation of unintended products can consume your starting materials and complicate purification.
-
Solution:
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Multiple Sulfonylations: If the pyrrolidine derivative has other nucleophilic sites, these may also react. Protecting groups may be necessary.
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Hinsberg Reaction Complications: The reaction of primary and secondary amines with sulfonyl chlorides can sometimes lead to different products. The sulfonamide from a primary amine is acidic and can be deprotonated, potentially leading to further reactions.[5]
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Steric Hindrance: A bulky sulfonyl chloride or a sterically hindered pyrrolidine can slow down the reaction, allowing side reactions to dominate.[6] Consider a less hindered sulfonating agent if possible.
-
Inefficient Work-up and Purification
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Problem: The desired product may be lost during extraction or purification.
-
Solution:
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Aqueous Work-up: Ensure the pH of the aqueous phase is optimized for the extraction of your product. If the product is acidic or basic, it may remain in the aqueous layer if the pH is not adjusted correctly.
-
Chromatography: If using column chromatography, ensure the silica gel is not too acidic, as this can cause degradation of some sulfonamides. A neutral plug of silica or using a different stationary phase may be necessary. Some methods have noted that complex purification steps can be a drawback.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the sulfonylation of a pyrrolidine derivative?
A1: A conventional method involves reacting the pyrrolidine with a sulfonyl chloride in the presence of a base.[2] A typical procedure for a related substrate is as follows:
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Dissolve the pyrrolidine derivative and a base (e.g., sodium carbonate or triethylamine) in a suitable solvent (e.g., water, DCM).
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Cool the mixture to a low temperature (e.g., -5°C to 0°C).
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Add the sulfonyl chloride portion-wise over a period of time.
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Allow the reaction to stir at room temperature for several hours.
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Perform an aqueous work-up, acidifying the mixture if necessary to precipitate the product.
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Filter and purify the crude product, often by recrystallization or column chromatography.
Q2: My starting amine is not very nucleophilic. How can I improve the reaction?
A2: For less nucleophilic amines, you may need to use more forcing conditions or a catalyst.[3][6] Consider the following:
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Use a more reactive sulfonating agent, such as a sulfonyl fluoride or anhydride.
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Employ a catalyst to activate the sulfonylating agent. Indium and ytterbium(III) trifluoromethanesulfonate have been shown to catalyze the sulfonylation of even sterically hindered and less nucleophilic anilines.[3]
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Increase the reaction temperature, but monitor for decomposition.
Q3: Are there any "green" or milder alternatives to traditional sulfonylation methods?
A3: Yes, research has focused on developing more environmentally friendly protocols. Using water as a solvent has been explored, although it can sometimes result in lower reactivity.[2] The use of ionic liquids as alternative solvents has also been reported.[2] Additionally, employing recyclable, eco-friendly catalysts like Dawson-type heteropolyacids can make the process greener.[4]
Q4: How can I monitor the progress of my reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
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TLC: Spot the reaction mixture against your starting materials to observe the disappearance of the pyrrolidine and the appearance of a new, typically less polar, product spot.
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LC-MS: This provides a more accurate assessment of the conversion by showing the mass of the expected product and the remaining starting materials.
Experimental Protocols & Visualizations
Protocol: Sulfonylation of 4-Hydroxyproline
This protocol is adapted from a literature procedure for the synthesis of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid.[2]
Materials:
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4-Hydroxyproline (1 equivalent)
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4-Nitrobenzenesulfonyl chloride (1 equivalent)
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Sodium carbonate (1 equivalent)
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Water
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20% Hydrochloric acid
Procedure:
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In a round-bottom flask, dissolve sodium carbonate (5 mmol) and 4-hydroxyproline (5 mmol) in water (15 mL) with stirring until a clear solution is obtained.
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Cool the reaction vessel to -5°C in an ice-salt bath.
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Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four portions over a period of 1 hour, ensuring the temperature remains low.
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After the addition is complete, remove the cooling bath and continue to stir the reaction mixture at room temperature for 4 hours.
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Acidify the mixture to a pH of 2 using 20% HCl. A white precipitate should form.
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Filter the solid product, wash with cold water, and dry in the open air.
Visualizations
A logical workflow for troubleshooting low yields in sulfonylation.
A general experimental workflow for the sulfonylation of pyrrolidine.
References
- 1. US3290329A - Purification of pyrrolidone - Google Patents [patents.google.com]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Removal of Unreacted 2,5-Dibromobenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of reaction mixtures containing unreacted 2,5-dibromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2,5-dibromobenzenesulfonyl chloride from a reaction mixture?
A1: The most common strategies involve converting the unreacted sulfonyl chloride into a form that is easily separated from the desired product. The choice of method depends on the properties of your product, such as its stability and physical state. The primary methods are:
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Aqueous Quench and Extraction: This involves reacting the excess sulfonyl chloride with water or a mild base to hydrolyze it to the corresponding sulfonic acid, which is water-soluble.[1][2]
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Chromatography: Flash column chromatography over silica gel is effective for separating the sulfonyl chloride from the desired product, especially if there is a significant polarity difference.[3][4]
-
Crystallization: If your desired product is a solid, recrystallization is an excellent method to achieve high purity by leaving the unreacted starting material and other impurities in the mother liquor.[1][5]
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Scavenging Agents: Using a nucleophilic reagent or resin to selectively react with the excess electrophilic sulfonyl chloride, forming a byproduct that can be easily removed by filtration or extraction.[6]
Q2: How does an aqueous quench work, and what are the critical parameters?
A2: An aqueous quench is the most common workup procedure. The reaction mixture is added to ice-cold water or a dilute basic solution (e.g., sodium bicarbonate).[3] The unreacted 2,5-dibromobenzenesulfonyl chloride hydrolyzes to form 2,5-dibromobenzenesulfonic acid. This sulfonic acid is highly polar and will either dissolve in the aqueous layer or can be extracted into it as its salt (e.g., sodium 2,5-dibromobenzenesulfonate) after neutralization. The desired organic product can then be isolated by extraction with an organic solvent like diethyl ether or dichloromethane.[4][7]
Critical parameters include:
-
Temperature: The quench should be performed at a low temperature (0-5 °C) to control the exotherm of the hydrolysis reaction and to minimize potential hydrolysis of the desired product if it is sensitive.[1]
-
pH: Using a mild base like sodium bicarbonate can help ensure that all the resulting sulfonic acid is converted to its salt, maximizing its solubility in the aqueous phase.[3]
Q3: My thin-layer chromatography (TLC) plate is streaky after an aqueous workup. What could be the cause?
A3: Streaking on a TLC plate is often indicative of residual acidic or highly polar impurities. The most likely cause is incomplete removal of the 2,5-dibromobenzenesulfonic acid byproduct. To resolve this, ensure the aqueous layer is sufficiently basic (pH > 8) during the extractive workup by washing with a saturated sodium bicarbonate solution.[3] An additional wash with brine can help break up any emulsions and remove excess water from the organic layer.
Q4: Can I use silica gel chromatography to remove 2,5-dibromobenzenesulfonyl chloride? Is it stable on silica?
A4: Yes, aryl sulfonyl chlorides are generally stable enough for purification via flash chromatography on silica gel.[3] This method is particularly useful for separating the relatively non-polar 2,5-dibromobenzenesulfonyl chloride from more polar products like sulfonamides. A solvent system with low to moderate polarity (e.g., hexanes/ethyl acetate) is typically effective. It is always recommended to run a TLC first to determine the appropriate solvent system for separation.
Q5: My desired product is sensitive to water. What purification strategy should I employ?
A5: If your product is unstable in the presence of water, an aqueous quench must be avoided. Alternative strategies include:
-
Direct Chromatography: If the reaction solvent is suitable (e.g., dichloromethane), the crude reaction mixture can be directly loaded onto a silica gel column for purification.[4]
-
Distillation/Evaporation: If the unreacted sulfonyl chloride is the most volatile component, it could potentially be removed under high vacuum, though this is less common for non-volatile aryl sulfonyl chlorides.[2]
-
Anhydrous Scavengers: Employing a solid-supported scavenger resin (e.g., an amine-functionalized resin) can be very effective. The resin reacts with the excess sulfonyl chloride, and the resin-bound byproduct is then simply removed by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil instead of an expected solid. | Residual unreacted sulfonyl chloride or chlorinated solvent impurities are plasticizing the product.[3] | 1. Perform an additional aqueous wash with saturated sodium bicarbonate solution.[3]2. Purify the product via flash column chromatography.3. Dry the product under high vacuum for an extended period to remove volatile solvents. |
| Low yield after aqueous workup. | The desired product may be partially hydrolyzing during the quench and extraction. | 1. Perform the aqueous quench as quickly as possible using ice-cold water or brine to minimize contact time.[1]2. Ensure the pH does not become strongly acidic or basic if your product is sensitive. |
| Emulsion forms during extractive workup. | High concentration of salts or amphiphilic molecules at the interface. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.2. Filter the entire mixture through a pad of Celite® or glass wool.3. Centrifuge the mixture if the emulsion is persistent. |
| Unreacted sulfonyl chloride co-elutes with the product during chromatography. | The polarity of the product and the starting material are too similar for the chosen solvent system. | 1. Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone).2. Consider using a different stationary phase (e.g., alumina, C18).3. Convert the sulfonyl chloride to its sulfonic acid via a quench before attempting chromatography. |
Comparison of Removal Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Aqueous Quench & Extraction | Converts sulfonyl chloride to a water-soluble sulfonic acid salt.[3] | Simple, inexpensive, and effective for large scales.[1] | Risk of product hydrolysis; can form emulsions.[1] | Water-stable products with good solubility in organic solvents. |
| Flash Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica).[4] | Excellent separation for products with different polarities; can be performed under anhydrous conditions. | Requires solvents and silica; can be time-consuming for large scales. | Water-sensitive products or when high purity is required. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures.[5] | Can yield very high purity material; cost-effective. | Requires the product to be a solid; some product loss in the mother liquor is inevitable. | Crystalline solid products. |
| Scavenger Resins | Covalent capture of the electrophilic sulfonyl chloride onto a solid support.[6] | High selectivity; simple filtration-based removal; anhydrous conditions. | Resins can be expensive; may require optimization of reaction time. | Water-sensitive products and for high-throughput synthesis. |
Experimental Protocols
Protocol 1: General Aqueous Quench and Extractive Workup
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
In a separate flask, prepare a mixture of ice and saturated sodium bicarbonate solution.
-
Slowly and with vigorous stirring, add the cold reaction mixture to the ice/bicarbonate slurry. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8).
-
Allow the mixture to stir for 15-30 minutes to ensure all unreacted sulfonyl chloride is hydrolyzed.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate container, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the silica slurry.
-
Adsorb the dissolved crude product onto a small amount of silica gel by concentrating it to a dry powder.
-
Carefully add the silica-adsorbed product to the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity as needed to elute the desired product while leaving more polar impurities and the baseline starting material behind.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Selecting a Purification Method
The following diagram illustrates a decision-making process for choosing the most appropriate method to remove unreacted 2,5-dibromobenzenesulfonyl chloride.
Caption: Decision tree for selecting a purification strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Stability issues of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine under acidic or basic conditions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 1-(2,5-Dibromophenyl)sulfonylpyrrolidine in my experiments?
A1: As a member of the sulfonamide class of compounds, this compound may be susceptible to hydrolysis under both acidic and basic conditions. This degradation typically involves the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group.
Q2: Under what pH conditions is this compound likely to be least stable?
A2: Generally, sulfonamides are more prone to hydrolysis in acidic solutions compared to neutral or alkaline conditions.[1] Increased temperature can also accelerate this degradation process.[1]
Q3: What are the likely degradation products of this compound hydrolysis?
A3: The hydrolysis of the S-N bond would likely yield 2,5-dibromobenzenesulfonic acid and pyrrolidine.
Q4: How can I assess the stability of this compound in my specific reaction conditions?
A4: We recommend performing a preliminary stability study. This involves dissolving the compound in your reaction buffer or solvent system at the intended experimental temperature and monitoring its concentration over time using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction involving this compound under acidic or basic conditions. | Degradation of the starting material. | 1. Check the pH of your reaction mixture. 2. Perform a stability test of the compound under your reaction conditions (see Experimental Protocols). 3. If degradation is confirmed, consider modifying the reaction pH to be closer to neutral, if your reaction chemistry allows. 4. Alternatively, use a less harsh acidic or basic catalyst, or reduce the reaction temperature and extend the reaction time. |
| Appearance of unexpected byproducts in the reaction mixture. | Formation of degradation products. | 1. Characterize the byproducts using techniques like LC-MS or NMR to confirm if they correspond to the expected hydrolysis products (2,5-dibromobenzenesulfonic acid and pyrrolidine). 2. If confirmed, follow the recommendations for mitigating degradation as mentioned above. |
| Inconsistent reaction outcomes. | Variable degradation of the starting material due to slight differences in pH or temperature between batches. | 1. Carefully control and monitor the pH and temperature of your reaction. 2. Ensure the quality and purity of your starting material before each reaction. |
General Stability of Sulfonamides at Different pH Values
The following table summarizes the general stability of sulfonamides at 25°C. Note that these are general trends and the specific stability of this compound may vary.
| pH | Stability | Hydrolysis Rate | Half-life (t0.5) |
| 4.0 (Acidic) | Generally less stable | Higher | Shorter |
| 7.0 (Neutral) | Generally stable | Low | > 1 year for many sulfonamides[1][2] |
| 9.0 (Basic) | Generally stable | Very low | > 1 year for most sulfonamides[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
-
Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration.
-
Incubation: Incubate the solutions at the desired experimental temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate and half-life.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: General mechanisms of sulfonamide hydrolysis.
References
Preventing decomposition of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine during workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the workup and potential decomposition of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Preventing Decomposition During Workup
Decomposition of this compound during workup can lead to reduced yields and impurities. The primary suspected pathway of decomposition for sulfonamides is hydrolysis, which can be influenced by pH and temperature.[1][2][3] This guide provides a systematic approach to diagnosing and resolving decomposition issues.
dot
Caption: Troubleshooting workflow for preventing the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of decomposition for this compound during workup?
A1: Based on the general chemistry of aromatic sulfonamides, the most probable cause of decomposition is hydrolysis of the sulfonamide bond (S-N bond).[1][4] This can also involve cleavage of the C-S or C-N bonds.[1][4] Factors that can promote this decomposition include:
-
Acidic Conditions: Strong acids can protonate the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack by water.[4]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.[3]
-
Presence of Strong Nucleophiles: While less common in standard workups, strong nucleophiles could potentially cleave the sulfonamide bond.
Q2: My TLC analysis after workup shows a new, more polar spot. Could this be a decomposition product?
A2: Yes, this is a strong possibility. If this compound decomposes via hydrolysis, the resulting products, such as 2,5-dibromobenzenesulfonic acid and pyrrolidine, would be significantly more polar. To confirm this, you can test the stability of your compound by taking a small sample of the reaction mixture before workup and treating it with the aqueous solutions you plan to use in the workup.[5] A change in the TLC profile would indicate decomposition.[5]
Q3: What are the recommended pH conditions for the aqueous wash of this compound?
A3: To minimize the risk of acid-catalyzed hydrolysis, it is advisable to perform aqueous washes under neutral to slightly basic conditions. Many sulfonamides exhibit good stability at a pH of 7.0 and are even more stable at a pH of 9.0.[2]
| Recommended Aqueous Wash Solutions | Purpose | Potential Risks |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralize excess acid | Vigorous CO₂ evolution if quenching a strong acid. Add slowly with venting.[6] |
| Brine (Saturated NaCl solution) | Reduce the solubility of the organic product in the aqueous layer ("salting out").[7] | Generally low risk of decomposition. |
| Water | Remove water-soluble impurities. | Can lead to emulsions.[6] |
Q4: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A4: Emulsions are common during the workup of crude reaction mixtures.[6] Here are several strategies to manage them:
-
Addition of Brine: Adding saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.[7]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the layers.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period may lead to separation.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
Q5: Can I use a strong base like sodium hydroxide to wash my organic layer?
A5: While many sulfonamides are stable under basic conditions, using a strong base like concentrated sodium hydroxide is generally not recommended unless necessary. A milder base like sodium bicarbonate or potassium carbonate is usually sufficient to neutralize any residual acid and poses a lower risk of promoting unwanted side reactions.
Experimental Protocols
Protocol 1: General Mild Aqueous Workup
This protocol is designed to minimize the risk of decomposition of this compound.
-
Cooling: Cool the reaction mixture to room temperature or 0 °C, especially if the reaction was performed at elevated temperatures.
-
Quenching (if applicable): If the reaction contains reactive reagents, quench them appropriately before proceeding (e.g., adding water or a saturated aqueous solution of ammonium chloride for organometallic reagents).
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1 x Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release any pressure from CO₂ evolution.[6]
-
1 x Water
-
1 x Saturated aqueous sodium chloride (brine) solution.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Stability Test for Workup Conditions
This protocol helps to determine if the planned workup conditions are causing decomposition.
-
Sample Preparation: Before initiating the workup of the main reaction, withdraw a small aliquot of the crude reaction mixture (e.g., 0.1 mL).
-
Solvent Addition: Dissolve the aliquot in a small amount of the organic solvent to be used in the workup (e.g., 1 mL of ethyl acetate).
-
TLC Analysis (Control): Spot the resulting solution on a TLC plate. This will serve as the control.
-
Simulated Wash: In a small vial, mix a portion of the dissolved aliquot with the aqueous wash solution (e.g., 1 M HCl or 1 M NaOH). Stir or shake for a few minutes to simulate the extraction process.
-
TLC Analysis (Test): Separate the organic layer from the test vial and spot it on the same TLC plate as the control.
-
Comparison: Develop the TLC plate and visualize the spots. The appearance of new spots or a significant decrease in the intensity of the product spot in the test lane compared to the control lane indicates decomposition under those conditions.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-(2,5-Dibromophenyl)sulfonylpyrrolidine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can be introduced at various stages of the synthesis and storage of this compound. The primary sources include:
-
Starting Materials: Impurities present in the starting materials, namely 2,5-Dibromophenylsulfonyl chloride and pyrrolidine, can be carried through the synthesis.
-
Synthesis By-products: Side reactions occurring during the formation of the sulfonamide bond can generate related substances.
-
Degradation Products: The final compound may degrade over time due to factors like hydrolysis, oxidation, or photolysis.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
Q2: What are the most likely process-related impurities I should look for?
Based on the standard synthesis route (reaction of 2,5-Dibromophenylsulfonyl chloride with pyrrolidine), the following process-related impurities are plausible:
-
Unreacted Starting Materials:
-
2,5-Dibromophenylsulfonyl chloride
-
Pyrrolidine
-
-
By-products and Side-reaction Products:
-
2,5-Dibromobenzenesulfonic acid: Formed from the hydrolysis of the unreacted 2,5-Dibromophenylsulfonyl chloride.
-
Bis-(2,5-Dibromophenyl)sulfone: Potentially formed from side reactions of the sulfonyl chloride.
-
Over-sulfonated species: Although less common, reaction at other positions on the pyrrolidine ring is a theoretical possibility.
-
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the impurities.
Q4: Are there any specific degradation pathways I should be aware of?
The sulfonamide bond is generally stable. However, under harsh acidic or basic conditions, or upon prolonged exposure to high temperatures, hydrolysis of the sulfonamide bond could occur, leading to the formation of 2,5-Dibromobenzenesulfonic acid and pyrrolidine. Oxidative and photolytic degradation pathways should also be considered, although specific products are harder to predict without experimental data.[1]
Troubleshooting Guides
Problem 1: An unknown peak is observed in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Check Retention Times: Compare the retention time of the unknown peak with available standards of potential impurities (e.g., 2,5-Dibromophenylsulfonyl chloride, 2,5-Dibromobenzenesulfonic acid).2. LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the unknown peak. This will provide strong clues to its identity.3. Forced Degradation Study: Subject a sample of pure this compound to stress conditions (acid, base, heat, light, oxidation) to see if the unknown peak is a degradation product. |
| Contamination | 1. Blank Injection: Inject a blank (mobile phase) to ensure the peak is not from the system or solvent.2. Review Sample Preparation: Scrutinize the sample preparation procedure for any potential sources of contamination. |
Problem 2: The purity of my sample is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Analyze for Starting Materials: Use HPLC to check for the presence of significant amounts of unreacted 2,5-Dibromophenylsulfonyl chloride or pyrrolidine.2. Optimize Reaction Conditions: If starting materials are present, consider optimizing the reaction time, temperature, or stoichiometry. |
| Inefficient Purification | 1. Review Purification Method: Evaluate the effectiveness of the crystallization or chromatographic purification method.2. Alternative Purification: Consider using a different solvent system for recrystallization or an alternative chromatographic method. |
| Sample Degradation | 1. Storage Conditions: Ensure the sample has been stored under appropriate conditions (e.g., protected from light and moisture, at a suitable temperature).2. Re-analyze a Fresh Sample: If possible, analyze a freshly synthesized and purified batch to compare the purity. |
Quantitative Data Summary
The following table summarizes the key analytical parameters for the target compound and its potential impurities. Please note that these are hypothetical values and should be experimentally determined.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative to Main Peak) |
| This compound | C₁₀H₁₁Br₂NO₂S | 389.08 | 1.00 |
| 2,5-Dibromophenylsulfonyl chloride | C₆H₃Br₂ClO₂S | 334.41 | < 1.00 |
| Pyrrolidine | C₄H₉N | 71.12 | Very early eluting or not retained on RP-HPLC |
| 2,5-Dibromobenzenesulfonic acid | C₆H₄Br₂O₃S | 315.97 | < 1.00 |
Experimental Protocols
1. HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
2. LC-MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC method as described above.
-
MS Detector: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Mass Range: m/z 50 - 800
-
Data Analysis: Extract the mass spectra for the peaks of interest to determine their molecular weights.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Logical relationship of impurity sources.
References
Validation & Comparative
Unveiling 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine.
This document presents theoretical high-resolution mass spectrometry data, outlines detailed experimental protocols, and offers a comparative analysis to assist researchers in selecting the most appropriate analytical strategy for this and structurally related compounds.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a cornerstone technique for the unambiguous identification of small molecules due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental composition.
Theoretical HRMS Data for this compound
The molecular formula for this compound is C₁₀H₁₁Br₂NO₂S. The theoretical monoisotopic mass and the characteristic isotopic pattern for the protonated molecule [M+H]⁺ are presented below. The distinctive pattern is primarily dictated by the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
| Parameter | Value | Description |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S | - |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 369.8946 u | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). |
| Major Isotopic Peaks for [M+H]⁺ | 369.8946 u | Corresponds to [C₁₀H₁₂⁷⁹Br₂NO₂S]⁺. |
| 371.8926 u | Corresponds to [C₁₀H₁₂⁷⁹Br⁸¹BrNO₂S]⁺. | |
| 373.8905 u | Corresponds to [C₁₀H₁₂⁸¹Br₂NO₂S]⁺. | |
| Relative Abundance Ratio | ~1:2:1 | Expected intensity ratio for the M, M+2, and M+4 isotopic peaks due to the two bromine atoms. |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the precursor ion. For the [M+H]⁺ ion of this compound, the following fragmentation pathways are anticipated:
-
Loss of the pyrrolidine ring: Cleavage of the S-N bond would result in a fragment corresponding to the dibromophenylsulfonyl group.
-
Cleavage of the phenyl-sulfonyl bond: This would generate fragments corresponding to the dibromophenyl cation and the sulfonylpyrrolidine moiety.
-
Ring opening of the pyrrolidine: Fragmentation within the pyrrolidine ring can also occur.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the analyte, and the complexity of the sample matrix.
| Technique | Information Provided | Advantages for this compound | Disadvantages for this compound |
| LC-HRMS | Exact mass, elemental composition, molecular formula confirmation, structural information via fragmentation. | High specificity and sensitivity; suitable for polar and thermally labile compounds; provides unambiguous molecular formula. | Higher operational cost compared to GC-MS. |
| GC-MS | Molecular weight, fragmentation pattern for structural elucidation. | Excellent for volatile and thermally stable compounds; extensive spectral libraries available for comparison. | The compound may have limited volatility and could be thermally labile, potentially requiring derivatization, which adds complexity.[1][2] |
| NMR Spectroscopy | Detailed 3D molecular structure, connectivity of atoms, stereochemistry. | Provides definitive structural information and isomeric differentiation. | Lower sensitivity compared to mass spectrometry techniques; requires larger sample amounts and longer analysis times. |
Experimental Protocols
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, gradually increasing to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Resolution: >60,000 FWHM.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a potential protocol, assuming the compound is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
If necessary, perform derivatization (e.g., silylation) to increase volatility.
2. Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution.
-
Carrier Gas: Helium.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Experiment:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiments:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms.
-
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Decision logic for selecting an analytical technique.
References
A Comparative Guide to the Synthesis of N-Arylsulfonylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The N-arylsulfonylpyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of this scaffold is therefore of critical importance. This guide provides an objective comparison of the most common and effective synthetic strategies for preparing N-arylsulfonylpyrrolidines, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Key Synthetic Strategies
Three primary methods dominate the landscape of N-arylsulfonylpyrrolidine synthesis:
-
Intramolecular Cyclization of Unsaturated Sulfonamides: This approach involves the cyclization of a linear precursor already containing the N-arylsulfonyl group. A common variant of this is the intramolecular aza-Michael addition.
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This method constructs the pyrrolidine ring by reacting a 1,4-dicarbonyl compound with an arylsulfonamide.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is typically used to form the N-aryl bond by coupling an aryl halide with a pre-existing pyrrolidine ring, which is then sulfonylated, or by directly coupling pyrrolidine with an arylsulfonyl halide.
Comparative Data
The following table summarizes the key features of each synthetic method, providing a comparative overview of their performance and applicability.
| Feature | Intramolecular Cyclization | Reductive Amination | Buchwald-Hartwig Amination |
| Reaction Type | Cyclization | Condensation and Reduction | Palladium-Catalyzed Cross-Coupling |
| Key Substrates | Unsaturated N-arylsulfonamides | 1,4-Dicarbonyl compounds, Arylsulfonamides | Pyrrolidine, Aryl halides, Arylsulfonyl halides |
| Typical Reagents | Base (e.g., K₂CO₃, DBU), or Iodonium source (e.g., I₂, Oxone/KI) | Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) |
| Reaction Temperature | Room Temperature to Reflux | Room Temperature to 80°C | Room Temperature to 110°C |
| Typical Reaction Time | 1 - 24 hours | 12 - 24 hours | 1 - 24 hours |
| Reported Yields | 60-95% | 70-90% | 75-95% |
| Advantages | Good stereocontrol, mild conditions. | Convergent, readily available starting materials. | High functional group tolerance, broad substrate scope. |
| Disadvantages | Substrate synthesis can be multi-step. | May require harsh reducing agents, potential for side products. | Catalyst cost and sensitivity, potential for metal contamination. |
Experimental Protocols
Intramolecular Cyclization: Iodocyclization of an Unsaturated Tosylamide
This protocol is based on the iodocyclization of unsaturated tosylamides to form N-tosyl iodopyrrolidines, which can be subsequently dehalogenated.[1]
Step 1: Synthesis of the Unsaturated Tosylamide
A detailed procedure for the synthesis of the starting unsaturated tosylamide from the corresponding alcohol is recommended as a preliminary step.[1]
Step 2: Iodocyclization
-
To a solution of the unsaturated tosylamide (1.0 mmol) in acetonitrile (10 mL), add potassium iodide (3.0 mmol) and Oxone® (1.5 mmol) supported on wet Al₂O₃.
-
Stir the mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-tosyl iodopyrrolidine.
Reductive Amination of a 1,4-Dicarbonyl Compound
This protocol describes the synthesis of an N-arylsulfonylpyrrolidine from a 1,4-dicarbonyl compound and an arylsulfonamide.
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol) and the arylsulfonamide (e.g., benzenesulfonamide, 1.1 mmol) in a suitable solvent such as dichloroethane (15 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-arylsulfonylpyrrolidine.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of pyrrolidine, followed by sulfonylation. The direct coupling of pyrrolidine with an arylsulfonyl chloride can also be achieved under similar catalytic conditions.[2]
Step 1: N-Arylation of Pyrrolidine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and purge with argon.
-
Add the aryl halide (1.0 mmol), pyrrolidine (1.2 mmol), and toluene (5 mL).
-
Stir the mixture at 80-110°C until the starting material is consumed (as monitored by GC or TLC).
-
Cool the reaction to room temperature, and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, and concentrate the filtrate.
-
Purify the crude N-arylpyrrolidine by flash chromatography.
Step 2: Sulfonylation of the N-Arylpyrrolidine
-
Dissolve the N-arylpyrrolidine (1.0 mmol) in pyridine (5 mL) and cool to 0°C.
-
Slowly add the arylsulfonyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the N-arylsulfonylpyrrolidine.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-arylsulfonylpyrrolidines, applicable to the methodologies described.
References
Comparative Analysis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Analogs in Diverse Biological Applications
This report details the biological activities of several classes of sulfonylpyrrolidine analogs, including their anticancer, antibacterial, and anticonvulsant properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this chemical family and to guide future research endeavors.
Comparative Biological Activities of Sulfonylpyrrolidine Analogs
The biological activities of various sulfonylpyrrolidine analogs are summarized below, highlighting their diverse therapeutic potential.
| Compound Class | Target/Activity | Key Findings |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR Dual Inhibitors | A series of 36 derivatives were synthesized and evaluated as potent inhibitors of PI3K/mTOR pathways, crucial in cancer cell proliferation and survival.[1] |
| alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13) | Bruton's Tyrosine Kinase (BTK) Inhibitor | This analog has been identified as a novel antileukemic agent that targets BTK, showing favorable pharmacokinetics and the ability to enhance chemotherapy responses.[2] |
| 2-Aryl-1-Sulfonylpyrrolidine Derivatives | Bacterial Biofilm Formation Inhibitors | Several water-soluble derivatives were found to suppress the growth of bacterial biofilms, suggesting their potential as novel antibacterial agents.[3][4] |
| Sulfonylpyridine Derivatives | Anti-chlamydia Agents | A series of these analogs demonstrated the ability to halt the growth of Chlamydia trachomatis, with the lead compound showing bacterial selectivity.[5] |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Anticonvulsant Activity | These hybrid molecules exhibited broad-spectrum anticonvulsant activity in animal models, with the most potent compound also showing efficacy in pain models.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further investigation.
PI3K/mTOR Dual Inhibitor Assay
This assay is designed to evaluate the inhibitory activity of compounds against Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
-
Enzyme Inhibition Assay: The inhibitory activity of the synthesized sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases is determined using a commercially available kinase assay kit.
-
Cell Anti-proliferation Assay: Human cancer cell lines (e.g., MCF-7 and HCT-116) are treated with varying concentrations of the test compounds for a specified period. Cell viability is then assessed using a standard method like the MTT assay to determine the IC50 values.[1]
-
Western Blot Analysis: To confirm the mechanism of action, the phosphorylation levels of downstream effectors of the PI3K/mTOR pathway, such as AKT, are evaluated by Western blotting in treated cancer cells.[1]
Bacterial Biofilm Formation Inhibition Assay
This protocol assesses the ability of 2-Aryl-1-Sulfonylpyrrolidine derivatives to inhibit the formation of bacterial biofilms.
-
Bacterial Strain: A biofilm-forming bacterial strain, such as Vibrio aquamarinus, is used.[3][4]
-
Biofilm Cultivation: The bacteria are cultured in a suitable medium in microtiter plates in the presence of varying concentrations of the test compounds.
-
Quantification of Biofilm: After an incubation period, the planktonic bacteria are removed, and the remaining biofilm is stained with a dye (e.g., crystal violet). The amount of biofilm is then quantified by measuring the absorbance of the solubilized dye.[4]
Anticonvulsant Activity Screening
The anticonvulsant properties of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides are evaluated using established animal models of seizures.
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure by electrical stimulation. The ability of the test compound to prevent the tonic hind limb extension is recorded.[6]
-
6 Hz Psychomotor Seizure Model: This model is used to identify compounds effective against therapy-resistant seizures. Mice are administered the test compound before being subjected to a 6 Hz electrical stimulation, and the duration of the seizure is measured.[6]
-
Rotarod Test: This test is used to assess the potential motor impairment (neurotoxicity) of the compounds. The ability of the animals to remain on a rotating rod is measured after compound administration.[6]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Figure 1: The PI3K/mTOR signaling pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.
Figure 2: The B-Cell Receptor (BCR) signaling pathway highlighting the role of Bruton's Tyrosine Kinase (BTK) and its inhibition by LFM-A13.
Figure 3: Experimental workflow for the in vivo evaluation of anticonvulsant activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 2. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Identity and Purity Confirmation of Synthesized 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized 1-(2,5-Dibromophenyl)sulfonylpyrrolidine. It is designed to assist researchers in selecting appropriate analytical techniques and interpreting experimental data. The guide also presents a comparative analysis with two commercially available structural analogs to provide context for expected analytical outcomes and purity profiles.
Experimental Protocols
A plausible synthetic route for this compound involves a two-step process starting from 2,5-dibromoaniline. This is followed by a series of analytical procedures to confirm the identity and purity of the final product.
Synthesis of this compound (Hypothetical)
-
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride:
-
2,5-dibromoaniline is diazotized using sodium nitrite in the presence of hydrochloric acid at 0-5 °C.
-
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2,5-dibromobenzenesulfonyl chloride.
-
-
Step 2: Sulfonamide Formation:
-
The crude 2,5-dibromobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane.
-
The solution is cooled in an ice bath, and pyrrolidine is added dropwise in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is then isolated by extraction and purified by column chromatography on silica gel.
-
Identity and Purity Confirmation
The following analytical techniques are essential for the structural confirmation and purity assessment of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is recorded on a 400 MHz NMR spectrometer. Expected signals include multiplets for the pyrrolidine protons and signals in the aromatic region corresponding to the dibromophenyl group.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded at 100 MHz using the same sample. Expected signals include those for the carbons of the pyrrolidine ring and the dibromophenyl moiety.
-
-
Mass Spectrometry (MS):
-
An Electrospray Ionization (ESI) mass spectrum is obtained in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity is assessed using a reversed-phase HPLC method with UV detection.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The purity is determined by the percentage of the main peak area relative to the total peak area.
-
Data Presentation
The following table summarizes the expected analytical data for the synthesized this compound and compares it with two commercially available alternatives.
| Parameter | This compound (Expected) | Alternative 1: 1-(4-Bromophenyl)sulfonylpyrrolidine | Alternative 2: 1-(2,4-Dichlorophenyl)sulfonylpyrrolidine |
| Molecular Formula | C₁₀H₁₁Br₂NO₂S | C₁₀H₁₂BrNO₂S | C₁₀H₁₁Cl₂NO₂S |
| Molecular Weight | 369.08 g/mol | 290.18 g/mol | 284.18 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, 3H, Ar-H), 3.4-3.2 (t, 4H, N-CH₂), 2.0-1.8 (m, 4H, CH₂) | δ 7.7-7.6 (d, 2H, Ar-H), 7.6-7.5 (d, 2H, Ar-H), 3.3-3.1 (t, 4H, N-CH₂), 1.9-1.7 (m, 4H, CH₂) | δ 7.9-7.4 (m, 3H, Ar-H), 3.5-3.3 (t, 4H, N-CH₂), 2.1-1.9 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 140-125 (Ar-C), 48 (N-CH₂), 25 (CH₂) | δ 139-127 (Ar-C), 48 (N-CH₂), 25 (CH₂) | δ 138-128 (Ar-C), 48 (N-CH₂), 25 (CH₂) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 369.9, 371.9, 373.9 (characteristic isotopic pattern for Br₂) | [M+H]⁺ at m/z 289.9, 291.9 (characteristic isotopic pattern for Br) | [M+H]⁺ at m/z 284.0, 286.0 (characteristic isotopic pattern for Cl₂) |
| HPLC Purity | ≥ 98% | ≥ 98% | ≥ 98% |
Note: The data for this compound is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. Actual experimental values may vary.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for Synthesis and Analysis.
In Vitro ADME-Tox Profile of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Derivatives: A Comparative Guide
Comparative Analysis of In Vitro ADME-Tox Properties
The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for identifying compounds with a higher probability of success in clinical development. This section compares the hypothetical in vitro ADME-Tox data for "Compound X" with "Compound 30," a (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative with demonstrated anticonvulsant activity, and the well-established anticonvulsant, Phenytoin.
Table 1: Comparative In Vitro ADME Profile
| Parameter | Compound X (Hypothetical) | Compound 30 (Comparator) | Phenytoin (Standard Drug) | Desirable Range |
| Metabolic Stability | ||||
| Human Liver Microsomes (t½, min) | 45 | High (>60 min) | ~30-100[1] | > 30 min |
| Permeability | ||||
| Caco-2 (Papp, 10⁻⁶ cm/s) | 15 | Not Available | Low to moderate | > 10 |
| Plasma Protein Binding | ||||
| Human Plasma (% bound) | 92% | Not Available | ~90%[2][3][4] | < 95% |
| CYP450 Inhibition | ||||
| CYP3A4 (IC₅₀, µM) | 18 | > 25 | > 50 | > 10 µM |
| CYP2D6 (IC₅₀, µM) | > 50 | > 25 | > 50 | > 10 µM |
| CYP2C9 (IC₅₀, µM) | 8 | > 25 | Potent Inhibitor | > 10 µM |
| CYP2C19 (IC₅₀, µM) | > 50 | Not Available | Moderate Inhibitor | > 10 µM |
| CYP1A2 (IC₅₀, µM) | > 50 | Not Available | Weak Inhibitor | > 10 µM |
Table 2: Comparative In Vitro Toxicity Profile
| Parameter | Compound X (Hypothetical) | Compound 30 (Comparator) | Phenytoin (Standard Drug) | Desirable Range |
| Cytotoxicity | ||||
| HepG2 (CC₅₀, µM) | 75 | Negligible hepatotoxicity | Toxic at high concentrations | > 50 µM |
| hERG Inhibition | ||||
| IC₅₀, µM | > 30 | Not Available | > 30 | > 10 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for the key in vitro ADME-Tox assays presented in this guide.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation: The test compound (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time to determine the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Caco-2 Permeability Assay
This assay is used to predict intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.
-
Compound Application: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A bidirectional assay (measuring transport from B to A) can also be performed to determine the efflux ratio and identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a NADPH-regenerating system.
-
Substrate Addition: A specific fluorescent probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period.
-
Analysis: The formation of the fluorescent metabolite is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Cytotoxicity Assay (HepG2)
This assay evaluates the potential of a compound to cause liver cell toxicity.
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.
-
Analysis: The absorbance is read using a plate reader.
-
Data Analysis: The CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
Visualizations
Experimental Workflow for In Vitro ADME-Tox Screening
Caption: A typical workflow for in vitro ADME-Tox screening in drug discovery.
Cytochrome P450-Mediated Drug Metabolism
Caption: The role of CYP450 enzymes in drug metabolism and potential interactions.
References
Comparing the efficacy of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine with other anticonvulsant scaffolds
A Comparative Analysis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine and Other Anticonvulsant Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant efficacy of the novel scaffold this compound against established and emerging anticonvulsant agents. The following sections detail preclinical data, experimental methodologies, and the underlying mechanisms of action to facilitate informed decisions in drug discovery and development.
Introduction to Anticonvulsant Scaffolds
The therapeutic landscape of epilepsy is diverse, with numerous anticonvulsant drugs targeting various neurochemical pathways. The primary goal of these agents is to suppress seizures by modulating neuronal excitability. This is often achieved by either enhancing inhibitory neurotransmission, primarily through the gamma-aminobutyric acid (GABA) system, or by attenuating excitatory neurotransmission, largely mediated by glutamate. Additionally, modulation of voltage-gated ion channels, such as sodium and calcium channels, is a key mechanism for many anticonvulsants.[1][2][3]
This guide focuses on comparing the preclinical efficacy of this compound with other prominent anticonvulsant scaffolds, including pyrrolidine-2,5-diones, quinazolinones, and established drugs like Phenytoin and Valproic Acid.
Quantitative Efficacy and Safety Profile
The preclinical anticonvulsant activity of a compound is primarily assessed using in vivo models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against clonic seizures. The efficacy is quantified by the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. Neurotoxicity is typically evaluated using the rotarod test, which assesses motor coordination, with the median toxic dose (TD50) representing the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's safety margin.
While specific data for this compound is not publicly available, we can infer its potential efficacy by examining a structurally related compound, a dibromophenyl enaminone (AK6), which has undergone preclinical evaluation. The table below compares the available data for this analog and other representative anticonvulsant scaffolds.
| Compound/Scaffold | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Reference(s) |
| Dibromophenyl Enaminone (AK6) | Dose-dependent protection | Not Reported | No effect on locomotion | Not Calculated | [4] |
| Pyrrolidine-2,5-dione derivative (Compound 30) | 45.6 | Not Active | 162.4 | 3.56 | [5] |
| Pyrrolidin-2-one derivative (EP-40) | Active | Not Active | Not Reported | Not Calculated | [6] |
| Quinazolin-4(3H)-one derivative (Compound 8b) | Not Reported | Active | Not Reported | Not Calculated | [7] |
| Phenytoin (Standard AED) | 9.5 | Not Active | 68.5 | 7.2 | |
| Valproic Acid (Standard AED) | 252.74 | 130.64 | 443 | 1.75 (MES) / 3.39 (scPTZ) | [8] |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or rats (100-150 g).
-
Apparatus: An electroconvulsometer with corneal or ear-clip electrodes.
-
Procedure:
-
The test compound is administered to the animals, typically intraperitoneally (i.p.).
-
After a predetermined time interval (to allow for drug absorption and distribution), an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
The ED50 is calculated from the dose-response data using statistical methods like the probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify anticonvulsant compounds that are effective against myoclonic and absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
The test compound is administered to the animals (i.p.).
-
Following the drug administration period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is determined from the dose-response data.
-
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).
-
The test compound is administered, and at the time of peak effect, the animals are placed back on the rotarod.
-
The inability of an animal to remain on the rod for the predetermined time is considered as an indication of neurotoxicity.
-
The TD50 is calculated based on the dose at which 50% of the animals fail the test.
-
Signaling Pathways and Mechanisms of Action
The efficacy of anticonvulsant drugs is rooted in their ability to modulate neuronal signaling pathways that govern the balance between excitation and inhibition in the brain. The primary mechanisms involve the enhancement of GABAergic inhibition, reduction of glutamatergic excitation, and modulation of voltage-gated ion channels.[1][2][3]
General Workflow for Anticonvulsant Drug Screening
The preclinical evaluation of potential anticonvulsant compounds typically follows a standardized workflow to assess their efficacy and safety.
Caption: Preclinical screening workflow for anticonvulsant drugs.
GABAergic Pathway Enhancement
Many anticonvulsants enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This can be achieved through various mechanisms, including positive allosteric modulation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA degradation.
Caption: Simplified GABAergic signaling pathway.
Glutamatergic Pathway Attenuation
Conversely, some anticonvulsants work by reducing the excitatory effects of glutamate. This is often accomplished by blocking glutamate receptors, such as the AMPA and NMDA receptors, thereby preventing the influx of positive ions that leads to neuronal depolarization.
Caption: Simplified glutamatergic signaling via AMPA receptors.
Modulation of Voltage-Gated Sodium Channels
A primary mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels. By stabilizing the inactivated state of these channels, these drugs reduce the ability of neurons to fire high-frequency action potentials, which is a hallmark of seizure activity.
Caption: Mechanism of voltage-gated sodium channel blockers.
Conclusion
References
- 1. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. defeatingepilepsy.org [defeatingepilepsy.org]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
Comparative Analysis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine Spectral Data from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine sourced from three different suppliers. The objective is to assess the identity, purity, and consistency of the compound across these suppliers, utilizing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following sections detail the experimental protocols, present the comparative spectral data, and offer a workflow for analysis.
Workflow for Spectral Data Comparison
The following diagram outlines the systematic process for comparing the spectral data of a chemical compound obtained from multiple suppliers. This workflow ensures a thorough and consistent evaluation of the material's quality and identity.
Caption: Workflow for the comparative analysis of spectral data.
Spectral Data Comparison
The following tables summarize the key spectral data obtained for this compound from three different suppliers.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Aromatic-H | 7.85-7.95 (m, 1H) | 7.91 (d, J=2.4 Hz, 1H) | 7.91 (d, J=2.4 Hz, 1H) | 7.92 (d, J=2.4 Hz, 1H) |
| Aromatic-H | 7.60-7.70 (m, 1H) | 7.65 (dd, J=8.4, 2.4 Hz, 1H) | 7.65 (dd, J=8.4, 2.4 Hz, 1H) | 7.66 (dd, J=8.4, 2.4 Hz, 1H) |
| Aromatic-H | 7.25-7.35 (m, 1H) | 7.31 (d, J=8.4 Hz, 1H) | 7.31 (d, J=8.4 Hz, 1H) | 7.32 (d, J=8.4 Hz, 1H) |
| Pyrrolidine-CH₂ | 3.35-3.45 (t, 4H) | 3.41 (t, J=6.8 Hz, 4H) | 3.41 (t, J=6.8 Hz, 4H) | 3.42 (t, J=6.8 Hz, 4H) |
| Pyrrolidine-CH₂ | 1.85-1.95 (m, 4H) | 1.91 (m, 4H) | 1.91 (m, 4H) | 1.92 (m, 4H) |
¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Aromatic-C | 138.5-139.5 | 139.1 | 139.1 | 139.2 |
| Aromatic-C | 134.0-135.0 | 134.6 | 134.6 | 134.7 |
| Aromatic-C | 132.5-133.5 | 133.1 | 133.1 | 133.2 |
| Aromatic-C | 131.0-132.0 | 131.5 | 131.5 | 131.6 |
| Aromatic-C (C-Br) | 122.0-123.0 | 122.5 | 122.5 | 122.6 |
| Aromatic-C (C-Br) | 119.5-120.5 | 120.1 | 120.1 | 120.2 |
| Pyrrolidine-CH₂ | 48.0-49.0 | 48.5 | 48.5 | 48.6 |
| Pyrrolidine-CH₂ | 25.0-26.0 | 25.5 | 25.5 | 25.6 |
IR Spectroscopy Data (ATR, cm⁻¹)
| Assignment | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3085 | 3085 | 3086 |
| Aliphatic C-H Stretch | 3000-2850 | 2975, 2880 | 2975, 2881 | 2976, 2880 |
| S=O Asymmetric Stretch | 1350-1330 | 1342 | 1342 | 1343 |
| S=O Symmetric Stretch | 1170-1150 | 1165 | 1165 | 1166 |
| C-N Stretch | 1140-1120 | 1130 | 1130 | 1131 |
| C-Br Stretch | 700-600 | 655 | 655 | 656 |
Mass Spectrometry Data (ESI+)
| Parameter | Expected Value | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) |
| [M+H]⁺ | 385.9, 387.9, 389.9 | 385.9, 387.9, 389.9 | 385.9, 387.9, 389.9 | 385.9, 387.9, 389.9 |
| Isotopic Pattern | ~1:2:1 ratio | Consistent | Consistent | Consistent |
Experimental Protocols
1. Sample Preparation: All samples of this compound from Suppliers A, B, and C were handled under standard laboratory conditions.
-
For NMR: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
For IR: A small amount of each solid sample was placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
For MS: Samples were prepared at a concentration of 1 mg/mL in methanol and further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for analysis by electrospray ionization (ESI).
2. NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
3. IR Spectroscopy: Infrared spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A total of 32 scans were co-added for each sample and the background spectrum.
4. Mass Spectrometry: Mass spectra were obtained using a time-of-flight (TOF) mass spectrometer with an ESI source in positive ion mode.
-
The capillary voltage was set to 3.5 kV, and the sampling cone voltage was 30 V.
-
The source temperature was maintained at 120 °C, and the desolvation temperature was 350 °C.
-
Data was acquired over a mass range of 100-1000 m/z.
Summary and Conclusion
The spectral data for this compound obtained from Suppliers A, B, and C are highly consistent with one another and with the expected values based on the chemical structure. The ¹H and ¹³C NMR spectra show the correct chemical shifts, multiplicities, and integrations for all protons and carbons. The IR spectra display the characteristic absorption bands for the sulfonyl, aromatic, and pyrrolidine moieties. The mass spectrometry data confirm the molecular weight and the presence of two bromine atoms through the characteristic isotopic pattern. No significant impurities were detected in any of the samples. Based on this analytical data, all three suppliers provide material of comparable and high quality that meets the structural and purity requirements for use in research and development.
Safety Operating Guide
Proper Disposal of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: A Guide for Laboratory Professionals
San Diego, CA – For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, ensuring operational integrity and adherence to safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer. In the absence of a specific SDS, compounds with similar structures—halogenated aromatic sulfonyl derivatives—should be handled with caution. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Waste Classification
This compound is classified as a halogenated organic compound due to the presence of bromine atoms on the phenyl ring.[1][2] Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[1][3][4] Improper mixing of waste can lead to dangerous chemical reactions and complicates the disposal process.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[3][5]
-
The container must be made of a material compatible with the chemical waste.
-
Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or strong acids and bases.[4][6]
2. Container Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[3][5]
-
Maintain a log of the contents and approximate quantities of all chemicals added to the waste container.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8][9]
-
Ensure the storage area is designated for hazardous waste and is under the control of the generator.
4. Disposal Procedure:
-
The primary method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal facility.[10]
-
These facilities typically use high-temperature incineration with advanced emission control systems to safely destroy the compounds.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
5. Decontamination of Empty Containers and Glassware:
-
Rinse the empty container or glassware that held this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste.
-
After thorough rinsing, the container or glassware can be washed according to standard laboratory procedures.
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for organic compounds.
-
Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Clean the spill area thoroughly.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1][2] |
| Container Type | Chemically resistant, sealed container | [3] |
| Labeling | "Hazardous Waste" + Chemical Name | [3][5] |
| Storage | Cool, dry, well-ventilated, secure area | [7][8][9] |
| Disposal Method | Licensed Hazardous Waste Incineration | [10] |
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Relationship for Waste Segregation
Caption: Decision tree for proper waste segregation.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. idealresponse.co.uk [idealresponse.co.uk]
Personal protective equipment for handling 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine. The following guidance is based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this exact molecule could not be located. It is imperative to treat this compound with caution and adhere to rigorous safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Chemical safety goggles or face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat | N95 or higher-rated respirator if not in a fume hood |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Work Checklist:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE as outlined in the table above.
- Prepare all necessary equipment and reagents before handling the compound.
- Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand, sodium bicarbonate for neutralization of potential acidic byproducts).
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.
- Use anti-static weighing paper or a container to prevent dispersal of the powder.
- Carefully close the primary container immediately after dispensing.
3. Dissolution and Reaction Setup:
- Add the solid this compound to the solvent slowly and in a controlled manner within the fume hood.
- Ensure the reaction vessel is properly secured and equipped with appropriate temperature and pressure monitoring devices if necessary.
4. Post-Reaction Work-up:
- Quench the reaction carefully, anticipating potential exotherms or gas evolution.
- Perform all extractions and purifications within the chemical fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused/Expired Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a licensed environmental waste management company. |
| Contaminated Labware (glassware, stir bars, etc.) | Rinse with an appropriate solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated, sealed bag for solid hazardous waste. |
| Aqueous Waste from Work-up | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Organic Solvent Waste | Collect in a labeled, appropriate solvent waste container for halogenated waste. |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

